molecular formula C20H16Cl2F3N3O4S B607606 GB1107

GB1107

カタログ番号: B607606
分子量: 522.3 g/mol
InChIキー: CSGJIUAIYDKFPC-DABHTEOTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis>GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

特性

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJIUAIYDKFPC-DABHTEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Role of Galectin-3 in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GB1107: A Galectin-3 Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Galectin-3, a β-galactoside-binding lectin, is a key player in the tumor microenvironment, influencing cancer progression through various mechanisms.[1][2][3] It is highly expressed in aggressive cancers and its levels often correlate with poor survival, particularly in non-small cell lung cancer (NSCLC).[1][4] Galectin-3's multifaceted roles include promoting cell proliferation, conferring resistance to apoptosis, fostering angiogenesis, and facilitating metastasis.[1][2][5] Furthermore, it plays a crucial part in immune evasion by modulating the functions of immune cells, such as promoting the differentiation of M2-like tumor-associated macrophages (TAMs) and inhibiting the activity of cytotoxic T lymphocytes.[1][5] These diverse functions make Galectin-3 an attractive therapeutic target for cancer therapy.[1][6][7]

This compound: A Novel, Orally Active Galectin-3 Inhibitor

This compound is a small molecule inhibitor that selectively targets Galectin-3.[8][9] It is characterized by its high affinity for Galectin-3, with over 1000-fold selectivity compared to other galectins.[9] A significant advantage of this compound is its good oral bioavailability and low clearance, making it a promising candidate for clinical development.[5][6][10]

Mechanism of Action of this compound in Cancer

This compound exerts its anti-cancer effects by competitively binding to the carbohydrate recognition domain (CRD) of Galectin-3, thereby blocking its interaction with various glycoproteins on the surface of cancer and immune cells.[7] This inhibition disrupts the downstream signaling pathways mediated by Galectin-3, leading to a multi-pronged attack on the tumor.

The primary mechanisms of action include:

  • Modulation of the Tumor Immune Microenvironment: Treatment with this compound has been shown to increase the polarization of TAMs towards an anti-tumor M1 phenotype and enhance the infiltration of CD8+ T-cells into the tumor.[1][4][6][10]

  • Synergy with Immune Checkpoint Inhibitors: this compound potentiates the effects of anti-PD-L1 therapy by increasing the expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker, cleaved caspase-3.[1][4][6][10] This suggests that this compound can help turn "cold" tumors "hot," making them more responsive to immunotherapy.[1]

  • Inhibition of Tumor Growth and Metastasis: By blocking Galectin-3, this compound directly inhibits cancer cell adhesion, invasion, and proliferation.[1][6][11][12] Preclinical studies have demonstrated its efficacy in reducing primary tumor growth and preventing metastatic spread in various cancer models.[1][4]

Galectin3_Signaling_and_GB1107_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Galectin-3 Galectin-3 Glycoproteins Cell Surface Glycoproteins EGFR TGF-βR Integrins Galectin-3->Glycoproteins Binds to This compound This compound This compound->Galectin-3 Inhibits Proliferation Proliferation Glycoproteins->Proliferation Promotes Survival Survival Glycoproteins->Survival Promotes Metastasis Metastasis Glycoproteins->Metastasis Promotes Immune Evasion Immune Evasion Glycoproteins->Immune Evasion Promotes

Caption: Galectin-3 signaling and its inhibition by this compound.

Preclinical Efficacy of this compound

Extensive preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, both as a monotherapy and in combination with other agents.

Quantitative Data from In Vivo Studies
Cancer TypeAnimal ModelCell LineTreatmentKey FindingsReference
Lung AdenocarcinomaCD-1 Nude MiceA549 (human)10 mg/kg this compound daily (oral)Significant reduction in tumor volume and weight.[1][13]
Lung AdenocarcinomaC57Bl/6 MiceLLC1 (murine)10 mg/kg this compound daily (oral)Significant reduction in tumor volume and weight; blocked metastasis.[1][13]
Lung AdenocarcinomaC57Bl/6 MiceLLC1 (murine)10 mg/kg this compound + anti-PD-L149.5% reduction in tumor volume and 51.4% reduction in tumor weight compared to untreated controls.[1]
Lung MetastasisC57Bl/6 MiceLLC1-luciferase10 mg/kg this compound daily (oral)79.2% reduction in tumor burden in the lungs.[1][5]
Gastric CancerOrthotopic miceN/AThis compoundInhibition of tumor growth.
Quantitative Data from In Vitro Studies
Cancer TypeCell LineTreatmentAssayKey FindingsReference
Thyroid CancerFTC-133, 8505CThis compoundCell ViabilityNo significant effect on cell viability.[8]
Thyroid CancerFTC-133, 8505CTD139 (another Gal-3 inhibitor)Cell ViabilityDose-dependent reduction in cell viability.[8]
Thyroid CancerFTC-133, 8505CThis compound, TD139InvasionSuppression of anoikis resistance and invasive capacity.[8][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo Syngeneic Mouse Model of Lung Adenocarcinoma
  • Cell Culture: Lewis Lung Carcinoma (LLC1) cells are cultured in appropriate media.

  • Animal Model: C57Bl/6 mice are used.

  • Tumor Implantation: 1 x 106 LLC1 cells are injected subcutaneously into the flank of the mice.

  • Treatment:

    • Mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-L1, combination).

    • This compound (10 mg/kg) is administered daily via oral gavage.

    • Anti-PD-L1 antibody is administered intraperitoneally twice weekly.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., qPCR, Western blot, immunohistochemistry).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from tumor tissue or cells using a suitable kit.

  • cDNA Synthesis: RNA is reverse-transcribed into cDNA.

  • qPCR: qPCR is performed using specific primers for genes of interest (e.g., IFNγ, granzyme B, perforin-1, Fas ligand, cleaved caspase-3, and a housekeeping gene for normalization).

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Western Blotting
  • Protein Extraction: Protein lysates are prepared from tumor tissue or cells.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Galectin-3, cleaved caspase-3, β-actin) followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation Treatment_Groups Randomization and Treatment Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Endpoint Endpoint: Tumor Excision Tumor_Monitoring->Endpoint IHC Immunohistochemistry (CD8+, M1/M2 markers) Endpoint->IHC qPCR qPCR (Cytokine/Apoptosis genes) Endpoint->qPCR Western_Blot Western Blot (Protein expression) Endpoint->Western_Blot

Caption: A typical experimental workflow for preclinical evaluation of this compound.

Clinical Development of Galectin-3 Inhibitors

While this compound has been extensively studied preclinically, its close analog, GB1211 , has progressed into clinical trials.[10][14] Galecto Biotech has completed Phase I studies with GB1211 and initiated clinical studies in combination with atezolizumab for the treatment of non-small-cell lung cancer (NSCLC).[10][14] These trials will provide crucial data on the safety and efficacy of Galectin-3 inhibition in cancer patients.

Rationale for Targeting Galectin-3 with this compound

The therapeutic strategy of using this compound is based on a strong biological rationale. Galectin-3 is a central node in multiple cancer-promoting pathways. By inhibiting Galectin-3, this compound can simultaneously disrupt tumor growth, metastasis, and immune evasion.

Rationale_for_Targeting_Gal3 cluster_effects Tumor-Promoting Effects cluster_outcomes Therapeutic Outcomes Gal3_Upregulation Galectin-3 Upregulation in Cancer Immune_Suppression Immune Suppression (M2 TAMs, ↓ T-cells) Gal3_Upregulation->Immune_Suppression Tumor_Growth Tumor Growth & Survival Gal3_Upregulation->Tumor_Growth Metastasis Metastasis Gal3_Upregulation->Metastasis Immune_Activation Immune Activation (M1 TAMs, ↑ CD8+ T-cells) Immune_Suppression->Immune_Activation Tumor_Regression Tumor Regression Tumor_Growth->Tumor_Regression Metastasis_Inhibition Metastasis Inhibition Metastasis->Metastasis_Inhibition This compound This compound This compound->Gal3_Upregulation Inhibits

Caption: Rationale for targeting Galectin-3 with this compound in cancer therapy.

Conclusion and Future Directions

This compound has emerged as a promising, orally active Galectin-3 inhibitor with significant potential in cancer therapy. Its ability to modulate the tumor immune microenvironment and synergize with immune checkpoint inhibitors offers a novel therapeutic avenue, particularly for immunologically "cold" tumors. The ongoing clinical development of its analog, GB1211, is a critical step towards validating this therapeutic approach in patients.

Future research should focus on:

  • Identifying predictive biomarkers to select patients most likely to respond to Galectin-3 inhibition.

  • Exploring the efficacy of this compound in a broader range of cancer types.

  • Investigating novel combination strategies with other targeted therapies and immunotherapies.

The continued investigation of this compound and other Galectin-3 inhibitors holds the promise of delivering new and effective treatments for patients with advanced cancers.

References

The Role of GB1107 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GB1107 is a potent and selective small-molecule inhibitor of Galectin-3 (Gal-3), a β-galactoside-binding lectin implicated in numerous aspects of cancer progression. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the role of this compound in modulating the tumor microenvironment (TME). By targeting Galectin-3, this compound disrupts key pathological processes within the TME, leading to reduced tumor growth, decreased metastasis, and enhanced anti-tumor immunity. This document summarizes key quantitative data from preclinical studies in various cancer models, details the experimental protocols for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions this compound, and its clinical successor GB1211, as a promising therapeutic strategy, both as a monotherapy and in combination with immune checkpoint inhibitors.

Introduction to Galectin-3 in the Tumor Microenvironment

Galectin-3 is a multifaceted protein that is frequently overexpressed in a wide range of cancers.[1] Its expression is associated with poor prognosis, metastasis, and resistance to therapy.[1] Within the TME, Galectin-3, secreted by both tumor and stromal cells, orchestrates a complex network of interactions that promote tumorigenesis. These include:

  • Immune Suppression: Galectin-3 contributes to an immunosuppressive TME by promoting the polarization of M2-like tumor-associated macrophages (TAMs), suppressing T-cell activation and inducing T-cell apoptosis.[2]

  • Tumor Growth and Proliferation: It can directly stimulate cancer cell proliferation and confer resistance to apoptosis.

  • Metastasis: Galectin-3 facilitates cell adhesion, migration, and invasion, key steps in the metastatic cascade.

  • Angiogenesis: It promotes the formation of new blood vessels that supply nutrients to the tumor.

Given its central role in fostering a pro-tumorigenic microenvironment, Galectin-3 has emerged as a compelling therapeutic target.

This compound: A Selective Galectin-3 Inhibitor

This compound is a small molecule designed to selectively inhibit the carbohydrate-recognition domain of Galectin-3, thereby blocking its downstream functions. Preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential to remodel the TME and impede cancer progression.

Preclinical Efficacy of this compound in Oncology

Lung Adenocarcinoma

In preclinical models of lung adenocarcinoma, this compound has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-L1 checkpoint inhibitors.[1][3][4][5]

Table 1: Efficacy of this compound in a Syngeneic Mouse Model of Lung Adenocarcinoma (LLC1) [1][6]

Treatment GroupMean Tumor Volume (mm³) at Day 18% Tumor Growth InhibitionMean Tumor Weight (mg) at Day 18% Tumor Weight Reduction
Vehicle~1100-~120-
This compound (10 mg/kg, daily)~57048%~6347.5%
Anti-PD-L1~10504.5%~1154.2%
This compound + Anti-PD-L1~55050%~6050%

Table 2: Effect of this compound on Metastasis in a Lung Adenocarcinoma Model [1][6]

Treatment GroupRelative Lung Tumor Burden (Luciferase Signal)% Reduction in Metastasis
Vehicle1.0-
This compound (10 mg/kg, daily)0.2179%

Table 3: Modulation of the Tumor Microenvironment by this compound in Lung Adenocarcinoma [1][6]

Immune Cell PopulationChange with this compound TreatmentGene Expression MarkerChange with this compound Treatment
M1 Macrophages (CD206-)Increased InfiltrationiNOSUpregulated
M2 Macrophages (CD206+)Decreased InfiltrationArg1Downregulated
CD8+ T-cellsIncreased InfiltrationGranzyme B, IFN-γUpregulated
Thyroid Cancer

In in vitro models of thyroid cancer, this compound has been shown to inhibit key processes associated with metastasis.[7][8][9]

Table 4: In Vitro Effects of this compound on Thyroid Cancer Cells [7][8][9]

Cancer Cell LineThis compound ConcentrationEffect on Cell MigrationEffect on Cell Invasion
FTC-13310 µMSignificant InhibitionSignificant Inhibition
8505C10 µMSignificant InhibitionSignificant Inhibition
FTC-133100 µMStrong InhibitionStrong Inhibition
8505C100 µMStrong InhibitionStrong Inhibition
Pancreatic Cancer

Preclinical studies in pancreatic cancer models suggest that this compound can enhance the efficacy of immunotherapy.[10] Genetic deletion of Galectin-3 in a mouse model of pancreatic ductal adenocarcinoma (PDAC) led to an increase in T-cell infiltration and an altered myeloid cell phenotype, making the tumors more susceptible to immune checkpoint blockade.[10] Treatment with this compound in combination with a KRAS G12D inhibitor resulted in significantly enhanced therapeutic efficacy in an orthotopic pancreatic tumor mouse model.[10]

Gastric Cancer

In a preclinical orthotopic mouse model of gastric cancer, the this compound analogue demonstrated the ability to inhibit tumor growth. This effect is linked to the role of Galectin-3 in promoting a pro-tumorigenic inflammatory state in the gastric mucosa.

Mechanism of Action: Signaling Pathways Modulated by this compound

This compound's therapeutic effects stem from its inhibition of Galectin-3, which in turn modulates several critical intracellular signaling pathways.

Gal3_Signaling cluster_TME Tumor Microenvironment cluster_Cell Target Cell (Tumor/Immune) cluster_Signaling Downstream Signaling cluster_Response Cellular Response Tumor Cells Tumor Cells Gal-3 Gal-3 Tumor Cells->Gal-3 secretes Immune Cells Immune Cells Immune Cells->Gal-3 secretes Extracellular Matrix Extracellular Matrix PI3K/AKT PI3K/AKT Gal-3->PI3K/AKT activates MAPK/ERK MAPK/ERK Gal-3->MAPK/ERK activates Wnt/β-catenin Wnt/β-catenin Gal-3->Wnt/β-catenin activates NF-κB NF-κB Gal-3->NF-κB activates This compound This compound This compound->Gal-3 inhibits Proliferation Proliferation PI3K/AKT->Proliferation Survival Survival PI3K/AKT->Survival MAPK/ERK->Proliferation Metastasis Metastasis Wnt/β-catenin->Metastasis Immune Suppression Immune Suppression NF-κB->Immune Suppression

Figure 1: this compound inhibits Galectin-3, blocking multiple pro-tumorigenic signaling pathways.

Experimental Protocols

In Vivo Tumor Growth and Metastasis Studies (Lung Adenocarcinoma)[1][6]
  • Cell Lines: Lewis Lung Carcinoma (LLC1) cells.

  • Animal Models: C57BL/6 mice for syngeneic models.

  • Tumor Implantation: Subcutaneous injection of LLC1 cells into the flanks of mice. For metastasis studies, intravenous injection of luciferase-expressing LLC1 cells.

  • Treatment: Oral gavage of this compound (10 mg/kg) daily. For combination studies, intraperitoneal injection of anti-PD-L1 antibody.

  • Tumor Measurement: Tumor volume measured regularly with calipers. At the end of the study, tumors are excised and weighed.

  • Metastasis Quantification: Lung metastasis quantified by measuring luciferase activity in whole-lung lysates.

  • Immunophenotyping: Tumors are dissociated into single-cell suspensions and analyzed by flow cytometry for immune cell populations (macrophages, T-cells).

  • Gene Expression Analysis: RNA is extracted from tumor tissue and analyzed by qPCR for markers of immune activation.

experimental_workflow cluster_invivo In Vivo Efficacy cluster_analysis Endpoint Analysis Tumor Cell Implantation Tumor Cell Implantation Treatment Initiation Treatment Initiation Tumor Cell Implantation->Treatment Initiation Tumor Growth Monitoring Tumor Growth Monitoring Treatment Initiation->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Tumor Weight Tumor Weight Endpoint Analysis->Tumor Weight Metastasis Quantification Metastasis Quantification Endpoint Analysis->Metastasis Quantification Flow Cytometry Flow Cytometry Endpoint Analysis->Flow Cytometry qPCR qPCR Endpoint Analysis->qPCR

Figure 2: General workflow for in vivo preclinical evaluation of this compound.
In Vitro Cell Migration and Invasion Assays (Thyroid Cancer)[7][8][9]

  • Cell Lines: FTC-133 and 8505C human thyroid cancer cell lines.

  • Migration Assay: Boyden chamber assay. Cells are seeded in the upper chamber of a transwell insert, and chemoattractant is placed in the lower chamber. Migrated cells on the underside of the insert are stained and quantified.

  • Invasion Assay: Similar to the migration assay, but the transwell insert is coated with Matrigel to simulate the extracellular matrix. Invading cells are quantified.

  • Treatment: this compound is added to the cell culture medium at various concentrations.

  • Western Blot Analysis: To assess the impact on signaling pathways, cell lysates are analyzed by Western blot for key proteins such as phosphorylated AKT and β-catenin.

Clinical Development and Future Perspectives

While direct clinical trial data for this compound in oncology is not publicly available, its orally available analogue, GB1211 , is currently in clinical development.

  • GALLANT-1 Trial (NCT05240131): A Phase 1b/2a trial of GB1211 in combination with the anti-PD-L1 antibody atezolizumab for the first-line treatment of non-small cell lung cancer (NSCLC).[11][12] Topline results showed an encouraging objective tumor response rate of 60% in patients who received the recommended Phase 2 dose.[13]

  • Melanoma and Head and Neck Squamous Cell Carcinoma Trial: An investigator-initiated Phase 2 trial is evaluating GB1211 in combination with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma and HNSCC.[14]

The promising preclinical data for this compound, coupled with the early clinical success of its successor GB1211, strongly supports the continued investigation of Galectin-3 inhibition as a novel strategy to overcome resistance to immunotherapy and improve outcomes for cancer patients.

Conclusion

This compound effectively modulates the tumor microenvironment by inhibiting the multifaceted pro-tumorigenic functions of Galectin-3. Preclinical evidence across multiple cancer types demonstrates its ability to reduce tumor growth and metastasis, and importantly, to reprogram the immune landscape to be more responsive to anti-tumor immunity. The ongoing clinical development of the Galectin-3 inhibitor GB1211 further validates this approach. The data compiled in this guide underscore the significant potential of targeting Galectin-3 with inhibitors like this compound as a valuable addition to the oncology armamentarium. Further research is warranted to fully elucidate the therapeutic potential of this class of drugs in a broader range of malignancies.

References

Investigating the Binding Affinity of GB1107 to Human Galectin-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a protein of significant interest in drug development due to its multifaceted role in various pathological processes.[1] It is implicated in cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, metastasis, and apoptosis.[1] Elevated expression of Galectin-3 is associated with fibrosis, cancer, and inflammatory diseases.[2][3] As a key regulator in the tumor microenvironment and fibrotic diseases, targeting Galectin-3 presents a promising therapeutic strategy.[2][4] GB1107 is a potent, selective, and orally active small molecule inhibitor of Galectin-3.[4][5] This document provides a technical overview of the binding affinity of this compound to human Galectin-3, detailing the quantitative data, experimental methodologies, and the inhibitor's impact on relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for Galectin-3 has been quantitatively determined, highlighting its potency and selectivity. The equilibrium dissociation constant (Kd) is a key metric, where a lower value indicates a stronger binding interaction.[6]

Parameter Species Value Notes
Binding Affinity (Kd) Human37 nMHigh-affinity interaction.[4][5][7]
Binding Affinity (Kd) Mouse~1406 nMAffinity is 38-fold lower compared to human Gal-3 due to species differences in the carbohydrate binding domain.[4][7]
Selectivity Human>1000-foldHighly selective for Galectin-3 over other galectins.

Experimental Protocols

The determination of binding affinity for inhibitors like this compound relies on precise biophysical techniques. The primary method cited for establishing the Kd value of this class of inhibitors is Fluorescence Polarization (FP). Surface Plasmon Resonance (SPR) is another powerful, label-free method often used for such characterizations.[2][6]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is well-suited for studying protein-ligand interactions.

Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and has a low polarization value when excited with plane-polarized light. When this tracer binds to a larger protein (Galectin-3), its tumbling rate slows down significantly, resulting in a higher polarization value. A competitive inhibitor like this compound will displace the fluorescent tracer from Galectin-3, causing a decrease in fluorescence polarization.

Detailed Methodology:

  • Reagents and Preparation:

    • Buffer: Phosphate-buffered saline (PBS) at pH 7.4 is a typical assay buffer.

    • Human Galectin-3: Recombinant human Galectin-3 is used at a constant concentration, determined based on the Kd of the tracer.

    • Fluorescent Tracer: A known, high-affinity fluorescently labeled ligand for Galectin-3 is used.

    • Test Compound (this compound): A dilution series of this compound is prepared in the assay buffer.

  • Assay Procedure:

    • A fixed concentration of human Galectin-3 and the fluorescent tracer are incubated together in the wells of a microplate to establish a baseline high-polarization signal.

    • The serially diluted this compound is then added to the wells.

    • The plate is incubated at a controlled temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.

    • The resulting data are fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound tracer.

    • The IC50 value is then converted to a Ki (inhibition constant), which is analogous to the Kd, using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent tracer.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures real-time binding interactions between molecules.[6]

Principle: One molecule (e.g., Galectin-3) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Methodology Outline:

  • Immobilization: Recombinant human Galectin-3 is immobilized onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface. The association (kon) is monitored during the injection, and the dissociation (koff) is monitored during the subsequent buffer flow.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.

Signaling Pathways and Visualization

Galectin-3 modulates multiple signaling pathways involved in cancer and fibrosis.[2] In the tumor microenvironment, Gal-3 secreted by cancer cells or macrophages promotes an immunosuppressive milieu.[4] this compound's inhibition of Galectin-3 can reverse these effects.

Galectin3_Signaling_TME cluster_TME Tumor Microenvironment cluster_outcome Functional Outcome CancerCell Cancer Cell Gal3 Extracellular Galectin-3 CancerCell->Gal3 secretes Macrophage Macrophage Macrophage->Gal3 secretes TCell CD8+ T-Cell Gal3->Macrophage Induces M2 Polarization Gal3->TCell Promotes Anergy/Apoptosis ImmuneSuppression Immune Suppression Gal3->ImmuneSuppression This compound This compound This compound->Gal3 Inhibits ImmuneActivation Immune Activation This compound->ImmuneActivation TumorGrowth Tumor Growth & Metastasis ImmuneSuppression->TumorGrowth FP_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_gal3 Prepare Human Galectin-3 Solution prep_tracer Prepare Fluorescent Tracer Solution prep_this compound Create Serial Dilution of this compound mix Mix Gal-3, Tracer, and this compound in Plate prep_this compound->mix incubate Incubate to Reach Equilibrium mix->incubate read Read Fluorescence Polarization (mP) incubate->read plot Plot mP vs. log[this compound] read->plot fit Fit Data to Dose-Response Curve plot->fit calc Calculate IC50 and Convert to Kd fit->calc

References

The Immunomodulatory Effects of GB1107: A Technical Overview of its Impact on Macrophage Polarization and T-Cell Infiltration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB1107, a selective small-molecule inhibitor of Galectin-3, has demonstrated significant potential in oncology by modulating the tumor microenvironment. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, focusing on its profound effects on macrophage polarization and T-cell infiltration. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of this compound on key immune cell populations, details the experimental protocols utilized in these seminal studies, and visualizes the underlying signaling pathways. This guide is intended to serve as a critical resource for researchers and drug development professionals investigating novel immuno-oncology therapeutics.

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer therapies. A key feature of the TME is the presence of immunosuppressive cell populations, including M2-polarized tumor-associated macrophages (TAMs), which hinder the anti-tumor immune response. Galectin-3, a β-galactoside-binding lectin, is highly expressed in the TME of various aggressive cancers and plays a crucial role in promoting an immunosuppressive milieu.[1][2] this compound is a potent and selective, orally active inhibitor of Galectin-3, with a Kd of 37 nM for human Galectin-3.[3][4] By targeting Galectin-3, this compound aims to reprogram the TME to favor a robust anti-tumor immune response. This document details the preclinical evidence demonstrating the efficacy of this compound in shifting the balance of macrophage polarization towards a pro-inflammatory M1 phenotype and enhancing the infiltration of cytotoxic T-cells into the tumor.

Data on Macrophage Polarization and T-Cell Infiltration

The anti-tumor activity of this compound is intrinsically linked to its ability to modulate the immune landscape within the TME. Preclinical studies in syngeneic mouse models of lung adenocarcinoma have provided quantitative evidence of this immunomodulatory effect.

Macrophage Polarization

Treatment with this compound leads to a significant shift in the polarization of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype. This is evidenced by changes in the expression of key cell surface markers and functional characteristics of these cells.

ParameterVehicle ControlThis compound TreatmentFold Change / Percentage ChangeStatistical SignificanceReference
M1 Macrophages (CD11b+F4/80+CD206-) Data not explicitly quantified in provided search results[1]
M2 Macrophages (CD11b+F4/80+CD206+) Significant Reductionp < 0.05[1]
Ratio of M1/M2 Macrophages Increasedp < 0.05[1]

Table 1: Effect of this compound on Macrophage Polarization in the Tumor Microenvironment.

T-Cell Infiltration

A critical component of an effective anti-tumor immune response is the infiltration of cytotoxic T-lymphocytes (CTLs) into the tumor. This compound treatment has been shown to significantly increase the presence of CD8+ T-cells within the tumor.

ParameterVehicle ControlThis compound TreatmentPercentage IncreaseStatistical SignificanceReference
CD8+ T-Cells (% of CD45+ cells) ~2%~5%~150%p < 0.05[1]
CD4+ T-Cells (% of CD45+ cells) No significant change reported[1]
T-regulatory cells (Tregs) Data not explicitly quantified in provided search results

Table 2: Effect of this compound on T-Cell Infiltration in the Tumor Microenvironment.

Experimental Protocols

The following section details the key experimental methodologies employed in the preclinical evaluation of this compound's effects on macrophage polarization and T-cell infiltration, primarily based on the work by Vuong et al. (2019).[1]

Animal Models
  • Syngeneic Mouse Model: C57BL/6 mice were subcutaneously injected with Lewis Lung Carcinoma (LLC1) cells. Tumor growth was monitored, and treatments were initiated once tumors reached a specified volume.

  • Human Xenograft Model: Immunodeficient nude mice were implanted with human A549 lung adenocarcinoma cells.

This compound Formulation and Administration

This compound was prepared at a concentration of 1 mg/mL in a vehicle solution consisting of 1% polyethylene glycol and 0.5% hydroxypropyl methyl cellulose (HPMC).[2] Mice were treated with a daily oral gavage of 10 mg/kg this compound.[1]

Flow Cytometry for Immune Cell Analysis
  • Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

  • Antibody Staining: The following antibodies were used for staining of immune cell populations:

    • Macrophages: CD45, CD11b, F4/80, CD206 (M2 marker), MHC Class II (M1 marker)

    • T-Cells: CD45, CD3, CD4, CD8

  • Data Acquisition and Analysis: Stained cells were analyzed on a BD LSRFortessa flow cytometer. Gating strategies were employed to identify specific immune cell populations and quantify their relative abundance within the CD45+ leukocyte gate.

Immunohistochemistry (IHC)
  • Tissue Preparation: Tumors were fixed in formalin and embedded in paraffin. 5µm sections were prepared for staining.

  • Staining: Sections were stained with antibodies against CD8 to visualize the infiltration of cytotoxic T-cells into the tumor tissue.

  • Quantification: The number of CD8+ cells per unit area was quantified to assess the extent of T-cell infiltration.

Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects by inhibiting Galectin-3, a key regulator of immune cell function in the TME. The following diagrams illustrate the proposed signaling pathways affected by this compound.

This compound Mechanism of Action: Macrophage Polarization

GB1107_Macrophage_Polarization cluster_TME Tumor Microenvironment cluster_Macrophage_Signaling Macrophage Galectin-3 Galectin-3 Macrophage Macrophage Galectin-3->Macrophage Binds to surface receptors This compound This compound This compound->Galectin-3 Inhibits M1_Polarization M1 Polarization (Pro-inflammatory) This compound->M1_Polarization Shifts towards PI3K PI3K Macrophage->PI3K Akt Akt PI3K->Akt M2_Polarization M2 Polarization (Immunosuppressive) Akt->M2_Polarization Promotes

Caption: this compound inhibits Galectin-3, disrupting the PI3K/Akt pathway that promotes M2 macrophage polarization.

This compound Experimental Workflow

GB1107_Experimental_Workflow cluster_InVivo In Vivo Model cluster_Analysis Analysis Tumor_Implantation LLC1 Tumor Cell Implantation (C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment This compound (10 mg/kg, p.o.) or Vehicle Control Tumor_Growth->Treatment Tumor_Harvest Tumor Harvest Treatment->Tumor_Harvest Flow_Cytometry Flow Cytometry (Macrophage & T-Cell Profiling) Tumor_Harvest->Flow_Cytometry IHC Immunohistochemistry (CD8+ T-Cell Infiltration) Tumor_Harvest->IHC

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.

This compound's Impact on the Tumor Immune Cycle

Tumor_Immune_Cycle Tumor_Cell Tumor Cell Galectin-3 Galectin-3 Tumor_Cell->Galectin-3 Secretes M2_Macrophage M2 Macrophage (Immunosuppressive) Galectin-3->M2_Macrophage Promotes T-Cell_Exclusion T-Cell Exclusion & Suppression Galectin-3->T-Cell_Exclusion M2_Macrophage->T-Cell_Exclusion This compound This compound This compound->Galectin-3 Inhibits M1_Macrophage M1 Macrophage (Pro-inflammatory) This compound->M1_Macrophage Promotes CD8_T-Cell CD8+ T-Cell M1_Macrophage->CD8_T-Cell Activates Tumor_Cell_Killing Tumor Cell Killing CD8_T-Cell->Tumor_Cell_Killing

Caption: this compound breaks the immunosuppressive cycle by promoting a pro-inflammatory TME.

Conclusion

The preclinical data presented herein provide a strong rationale for the continued development of this compound as a novel immuno-oncology agent. By effectively targeting Galectin-3, this compound demonstrates a dual mechanism of action: repolarizing immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype and promoting the infiltration of cytotoxic CD8+ T-cells into the tumor microenvironment. These immunomodulatory effects translate into significant anti-tumor activity in preclinical models. This technical guide serves as a foundational resource for understanding the core biology of this compound and its potential to enhance anti-tumor immunity, providing valuable insights for researchers and clinicians in the field of oncology.

References

Preclinical Development of GB1107: A Galectin-3 Inhibitor for Oncology and Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GB1107 is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a range of pathological processes, including cancer progression and fibrosis. This technical guide provides a comprehensive overview of the preclinical studies and development of this compound, summarizing key quantitative data, detailing experimental methodologies for pivotal studies, and visualizing the core signaling pathways involved. The presented data underscores the therapeutic potential of this compound as a monotherapy and in combination with other agents for the treatment of various solid tumors and fibrotic diseases.

Introduction and Mechanism of Action

Galectin-3 is a key regulator in the tumor microenvironment and fibrotic tissues, contributing to disease progression through various mechanisms including cell proliferation, angiogenesis, apoptosis resistance, and immune evasion.[1] this compound is a novel, orally active small molecule inhibitor with high affinity and more than 1000-fold selectivity for galectin-3 over other galectins.[2][3][4] By binding to galectin-3, this compound competitively inhibits its interaction with cell surface glycoconjugates, thereby disrupting downstream signaling pathways that promote tumorigenesis and fibrosis. Preclinical evidence demonstrates that this compound effectively inhibits tumor growth and metastasis, and attenuates fibrosis in multiple animal models.

Preclinical Efficacy in Oncology

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including non-small cell lung cancer (NSCLC), gastric cancer, and thyroid cancer.

Non-Small Cell Lung Cancer (NSCLC)

In preclinical models of NSCLC, this compound has been shown to reduce tumor growth and metastasis, and to enhance the efficacy of immune checkpoint inhibitors.[2]

Key Findings:

  • Oral administration of this compound significantly reduced tumor growth in both human lung adenocarcinoma xenografts and syngeneic mouse models.[2]

  • This compound treatment led to an increase in M1 macrophage polarization and CD8+ T-cell infiltration into the tumor microenvironment.[2]

  • In combination with a PD-L1 immune checkpoint inhibitor, this compound potentiated the anti-tumor response, leading to increased expression of cytotoxic and apoptotic effector molecules.[2]

Gastric Cancer

Preclinical studies have elucidated the role of galectin-3 in mediating crosstalk between the WNT and STAT3 signaling pathways in gastric cancer, a mechanism that is effectively targeted by this compound.[5][6]

Key Findings:

  • This compound inhibits the proliferation of gastric cancer cell lines.[5]

  • The compound blocks the activation of both WNT and STAT3 signaling pathways.[5]

  • In an orthotopic gastric cancer mouse model, this compound inhibited tumor growth.[5][6]

Thyroid Cancer

In thyroid cancer cell lines, this compound has been shown to suppress anoikis resistance and invasive capacity, key features of metastatic cancer.[7][8]

Key Findings:

  • This compound inhibits cell coherence and counteracts anoikis resistance.[7][8]

  • The inhibitor decreases the migratory and invasive abilities of thyroid cancer cells in a dose-dependent manner.[7][8]

  • These effects are mediated, at least in part, through the attenuation of AKT phosphorylation and decreased expression of β-catenin and MMP2.[7][8]

Preclinical Efficacy in Liver Fibrosis

This compound has demonstrated significant anti-fibrotic effects in a preclinical model of liver fibrosis.[3][4]

Key Findings:

  • Oral administration of this compound attenuated liver fibrosis in a carbon tetrachloride (CCl4)-induced mouse model.[3][4]

  • Treatment with this compound resulted in a significant reduction in plasma transaminases and liver galectin-3 levels.[3][4]

  • RNA sequencing analysis revealed that this compound effectively reversed the majority of CCl4-induced gene changes associated with the extracellular matrix, collagen biosynthesis, and the immune system.[3][4]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable properties for oral administration.

ParameterValue
Clearance (CL)22 mL/min/kg (i.v.)
Oral Bioavailability (F%)<1% for the parent compound, leading to the development of optimized analogs like GB1211

Note: While the initial compounds had low oral bioavailability, optimization led to the development of analogs like GB1211 with improved pharmacokinetic profiles.[9] For the purpose of preclinical efficacy studies, this compound was effectively used.

Experimental Protocols

In Vivo Lung Adenocarcinoma Xenograft Model
  • Animal Model: Female CD-1 nude mice.[10]

  • Cell Line and Implantation: 3 x 10^6 A549 human lung adenocarcinoma cells in a 1:1 ratio of Matrigel and serum-free media were injected subcutaneously.[10]

  • Treatment: When tumors reached an average volume of 166 mm³, mice were treated with either vehicle or 10 mg/kg this compound orally, once daily.[10]

  • Endpoint Analysis: Tumor volumes and weights were measured at the end of the study.[10]

In Vivo Liver Fibrosis Model
  • Animal Model: Mice.[3][4]

  • Induction of Fibrosis: Liver fibrosis was induced by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.[3][4]

  • Treatment: this compound was administered orally at a dose of 10 mg/kg once daily for the last 4 weeks of CCl4 treatment.[3][4]

  • Endpoint Analysis: Liver fibrosis was assessed by picrosirius red staining of formalin-fixed paraffin-embedded (FFPE) sections. Plasma transaminases, liver galectin-3 levels, and downstream biomarkers were also assessed.[3][4]

In Vitro Thyroid Cancer Cell Assays
  • Cell Lines: FTC-133 and 8505C human thyroid cancer cells.[7]

  • Cell Viability Assay: Cells were treated with increasing concentrations of this compound and cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[7]

  • Migration and Invasion Assays: The migratory and invasive abilities of thyroid cancer cells were assessed in a dose-dependent manner following treatment with this compound.[7]

  • Western Blot Analysis: Protein expression of signaling molecules, including phosphorylated AKT, total AKT, β-catenin, and MMP2, was determined by immunoblotting after 24 hours of treatment with this compound.[7]

Signaling Pathways and Visualizations

Galectin-3 Mediated Crosstalk between WNT and STAT3 Signaling in Gastric Cancer

Galectin-3 has been shown to mediate the interaction between the WNT and STAT3 signaling pathways, promoting tumor progression. This compound, as a galectin-3 inhibitor, can disrupt this crosstalk.[5][6]

G cluster_0 cluster_1 WNT WNT beta_catenin β-catenin WNT->beta_catenin Galectin3 Galectin-3 WNT->Galectin3 Proliferation Tumor Cell Proliferation beta_catenin->Proliferation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->Proliferation Galectin3->STAT3 This compound This compound This compound->Galectin3 G Galectin3 Galectin-3 AKT AKT Galectin3->AKT pAKT pAKT AKT->pAKT beta_catenin β-catenin pAKT->beta_catenin MMP2 MMP2 beta_catenin->MMP2 Invasion Cell Invasion & Metastasis MMP2->Invasion This compound This compound This compound->Galectin3 G start Start: Mice induction Induce Fibrosis: CCl4 Injection (8 weeks) start->induction treatment Treatment: This compound (10 mg/kg/day, p.o.) or Vehicle (Weeks 5-8) induction->treatment analysis Endpoint Analysis: - Histology (Picrosirius Red) - Plasma Transaminases - Liver Galectin-3 - RNA Sequencing treatment->analysis end End: Data Interpretation analysis->end

References

The Therapeutic Potential of GB1107 in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies, particularly for patients who are refractory to existing treatments.[1] Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in the tumor microenvironment of aggressive cancers, including NSCLC. Its overexpression is correlated with poor survival and metastasis in lung adenocarcinoma.[1][2] Galectin-3 promotes tumor progression through various mechanisms, including enhancing cell proliferation, conferring resistance to apoptosis, and facilitating metastasis.[1] Furthermore, it plays a crucial role in suppressing the anti-tumor immune response. This technical guide delves into the therapeutic potential of GB1107, a novel, orally active small molecule inhibitor of galectin-3, in the context of NSCLC.

Mechanism of Action of this compound

This compound functions by selectively inhibiting galectin-3, thereby disrupting its downstream signaling pathways that contribute to tumor growth and immune evasion. A key mechanism involves the interplay between hypoxia, galectin-3, and the programmed death-ligand 1 (PD-L1) axis.

Hypoxic conditions within the tumor microenvironment induce the expression and secretion of galectin-3 by lung cancer cells.[3] Elevated galectin-3 levels, in turn, promote the expression of PD-L1. This regulation is mediated through the phosphorylation of STAT3, a transcription factor that drives PD-L1 expression.[2][3] By inhibiting galectin-3, this compound is believed to downregulate STAT3 phosphorylation, leading to a decrease in PD-L1 expression on tumor cells. This, in turn, enhances the cytotoxic activity of T cells against cancer cells.[3]

Moreover, this compound has been shown to modulate the tumor immune microenvironment by increasing the polarization of M1 macrophages and enhancing the infiltration of CD8+ T cells into the tumor.[1][4] This shift towards a more pro-inflammatory and anti-tumor immune landscape is crucial for effective cancer immunotherapy.

Preclinical Efficacy of this compound

In vivo studies utilizing xenograft models of human lung adenocarcinoma (A549 cells) and syngeneic mouse lung carcinoma (LLC1 cells) have demonstrated the anti-tumor activity of this compound.

Monotherapy

Oral administration of this compound has been shown to significantly reduce tumor growth and metastasis in mouse models of lung adenocarcinoma.[1][5] In a human lung A549 adenocarcinoma xenograft model, daily treatment with 10 mg/kg of this compound resulted in a significant reduction in tumor growth.[5] Similarly, in a syngeneic LLC1 mouse model, this compound treatment inhibited tumor growth and reduced final tumor weights.[5] Furthermore, in a metastasis model using LLC1-luciferase cells, daily administration of this compound significantly reduced the tumor burden in the lungs.[1][5]

Combination Therapy with PD-L1 Blockade

The immunomodulatory effects of this compound make it a promising candidate for combination therapy with immune checkpoint inhibitors. Preclinical studies have shown that this compound potentiates the anti-tumor effects of PD-L1 blockade.[1] This combination therapy leads to an increased expression of cytotoxic effector molecules such as IFNγ, granzyme B, perforin-1, and Fas ligand, as well as the apoptotic marker cleaved caspase-3.[1][4] In a mouse xenograft model, the combination of a galectin-3 inhibitor and PD-L1 blockade synergistically suppressed tumor growth and enhanced T-cell infiltration and granzyme B release in tumors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in NSCLC models.

Parameter Vehicle Control This compound (10 mg/kg) P-value Reference
A549 Xenograft Final Tumor Weight (mg) 117 ± 1663 ± 110.0132[5]
LLC1 Xenograft Final Tumor Weight (mg) 120 ± 2947 ± 140.0524[5]
LLC1 Metastasis (Tumor Burden Reduction) -79.2%Significant[5]
Table 1: In Vivo Efficacy of this compound Monotherapy in Lung Adenocarcinoma Models
Parameter Metric Value Reference
A549 Xenograft Tumor Growth Reduction % smaller than control46.2%[5]
LLC1 Xenograft Tumor Volume Decrease (Day 18) % decrease vs. control48%[5]
Table 2: Tumor Growth Inhibition with this compound

Experimental Protocols

Human Adenocarcinoma Xenograft Model
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Animal Model: Female CD-1 nude mice.

  • Tumor Implantation: 3 x 10⁶ A549 cells in a 1:1 mixture of Matrigel and serum-free media were subcutaneously injected into both flanks of the mice.[5]

  • Treatment: When tumors reached an average volume of 166 mm³, mice were randomized into treatment groups. This compound was administered daily by oral gavage at a dose of 10 mg/kg.[5]

  • Monitoring: Tumor volumes were measured every 2-3 days using digital calipers. At the end of the study, tumors were excised and weighed.[5]

Syngeneic Mouse Lung Carcinoma Model
  • Cell Line: LLC1 (Lewis Lung Carcinoma) cells.

  • Animal Model: C57Bl/6 mice.

  • Tumor Implantation: 2.5 x 10⁵ LLC1 cells were subcutaneously injected into the flanks of the mice.[5]

  • Treatment: this compound was administered daily by oral gavage at a dose of 10 mg/kg, starting from day 1 post-implantation.[5]

  • Monitoring: Tumor volumes were measured regularly. At the end of the study, tumors were excised and weighed.

Metastasis Model
  • Cell Line: LLC1-luciferase cells.

  • Animal Model: C57Bl/6 mice.

  • Tumor Cell Injection: 1 x 10⁶ LLC1-luciferase cells were injected via the tail vein.[1][5]

  • Treatment: Daily oral gavage of this compound (10 mg/kg) or vehicle was initiated on day 1.[1][5]

  • Assessment: On day 7, the tumor burden in the whole lungs was determined by qPCR for luciferase-specific primers.[1][5]

Visualizations

GB1107_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Hypoxia Hypoxia Gal3 Galectin-3 Hypoxia->Gal3 Upregulates STAT3 STAT3 Gal3->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation PDL1 PD-L1 pSTAT3->PDL1 Upregulates PD1 PD-1 PDL1->PD1 Binds This compound This compound This compound->Gal3 TCR TCR T_cell_inactivation T-Cell Inactivation PD1->T_cell_inactivation Leads to

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_in_vivo In Vivo Xenograft Model cluster_metastasis Metastasis Model start Implant A549/LLC1 cells in mice treatment Administer this compound (10 mg/kg) or Vehicle (Oral Gavage) start->treatment monitoring Monitor Tumor Growth (Calipers) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight & Volume monitoring->endpoint start_meta Inject LLC1-luciferase cells (Tail Vein) treatment_meta Administer this compound (10 mg/kg) or Vehicle (Oral Gavage) start_meta->treatment_meta endpoint_meta Endpoint Analysis (Day 7): qPCR for Luciferase in Lungs treatment_meta->endpoint_meta

Caption: Workflow for preclinical evaluation of this compound.

Clinical Perspective

While direct clinical trial data for this compound in NSCLC is not yet widely available, a close analog, GB1211, is currently under investigation. A clinical trial (NCT05240131) is evaluating the safety and efficacy of GB1211 in combination with the PD-L1 inhibitor atezolizumab in patients with NSCLC.[6][7] This study will provide crucial insights into the clinical translatability of galectin-3 inhibition as a therapeutic strategy in NSCLC. The positive preclinical data for this compound, coupled with the ongoing clinical investigation of GB1211, underscores the potential of this therapeutic approach.

Conclusion

This compound, a potent and orally available inhibitor of galectin-3, has demonstrated significant therapeutic potential in preclinical models of non-small cell lung cancer. Its ability to inhibit tumor growth and metastasis, both as a monotherapy and in combination with immune checkpoint inhibitors, highlights its promise as a novel anti-cancer agent. The underlying mechanism, involving the disruption of the hypoxia-galectin-3-PD-L1 axis and the modulation of the tumor immune microenvironment, provides a strong rationale for its further development. The ongoing clinical evaluation of the closely related compound GB1211 will be instrumental in determining the clinical utility of galectin-3 inhibition in NSCLC patients.

References

GB1107: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of GB1107, a potent and selective small-molecule inhibitor of galectin-3. The information presented herein is collated from preclinical studies to support further research and development of this compound for therapeutic applications in oncology and fibrotic diseases.

Quantitative Pharmacokinetic Parameters

This compound has demonstrated favorable pharmacokinetic properties in preclinical mouse models, exhibiting high oral availability and a half-life that supports once-daily dosing regimens. The key quantitative parameters are summarized in the tables below.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnits
Clearance (CL)1.2mL/min/kg
Half-life (t½)4.5hours

Data sourced from studies in mice.[1]

Table 2: Oral Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnits
Oral Bioavailability (F)75%
CmaxData not available-
TmaxData not available-
AUCData not available-

Note: While the oral bioavailability is high, specific values for Cmax, Tmax, and AUC from published studies are not currently available. A 10 mg/kg oral dose has been shown to maintain plasma concentrations above the mouse Kd for over 24 hours.[1]

Experimental Protocols

The pharmacokinetic parameters of this compound and its analogs were determined through a series of in vivo studies in mice. The methodologies employed in these key experiments are detailed below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Female C57BL/6 mice were utilized for the pharmacokinetic studies of compounds structurally related to this compound.[2][3] For efficacy studies that inform dosing, CD-1 nude mice and C57Bl/6 mice have been used.[1]

  • Dosing:

    • Intravenous (IV) Administration: A 1 mg/kg dose was administered for related compounds.[2]

    • Oral (PO) Administration: A 10 mg/kg dose was administered by oral gavage for this compound in efficacy studies.[1][4] For pharmacokinetic studies of related compounds, a 10 mg/kg oral dose was used.[2]

  • Formulation:

    • Oral Formulation: For related compounds, a formulation of 0.5% HPMC in sodium phosphate buffer/citric acid buffer at pH 6.5 was used.[2]

    • Intravenous Formulation: For related compounds, a 50% TEG formulation was utilized.[2]

  • Sample Collection: While specific time points for this compound are not detailed, a typical protocol involves the collection of blood samples at various time points post-administration to characterize the plasma concentration-time profile.

  • Analytical Method: The concentration of the compound in plasma samples is determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method for this compound is not publicly detailed.

  • Data Analysis: Pharmacokinetic parameters were determined by noncompartmental analysis using specialized software (e.g., PK solutions 2.0).[2]

Visualizations

To further elucidate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study cluster_analysis Analysis animal_model Female C57BL/6 Mice dosing Dosing IV: 1 mg/kg PO: 10 mg/kg animal_model->dosing formulation Formulation IV: 50% TEG PO: 0.5% HPMC blood_sampling Blood Sampling (Multiple Time Points) dosing->blood_sampling formulation->dosing plasma_analysis Plasma Concentration Analysis (LC-MS/MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Noncompartmental) plasma_analysis->pk_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½, CL, F%) pk_analysis->pk_parameters

In Vivo Pharmacokinetic Study Workflow for Galectin-3 Inhibitors.

signaling_pathway This compound This compound (Oral Administration) Galectin3 Extracellular Galectin-3 This compound->Galectin3 Inhibition CellSurfaceReceptor Cell Surface Glycoproteins Galectin3->CellSurfaceReceptor Binding & Cross-linking IntracellularSignaling Pro-fibrotic & Pro-oncogenic Signaling Pathways CellSurfaceReceptor->IntracellularSignaling Activation CellularResponse Fibrosis, Tumor Growth, Metastasis, Immune Evasion IntracellularSignaling->CellularResponse Promotion

Mechanism of Action of this compound as a Galectin-3 Inhibitor.

References

Methodological & Application

Application Notes and Protocols for GB1107 in In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1107 is a novel, orally active, and highly selective small molecule inhibitor of Galectin-3 (Gal-3).[1] Galectin-3, a β-galactoside-binding lectin, is overexpressed in various cancers and plays a crucial role in tumor progression, including processes like cell proliferation, adhesion, migration, invasion, and apoptosis resistance (anoikis).[2][3] These application notes provide detailed experimental protocols for studying the effects of this compound in in vitro cell culture models, particularly focusing on thyroid cancer cell lines. The provided methodologies are based on established research and are intended to guide researchers in evaluating the therapeutic potential of this compound.

Mechanism of Action

This compound functions by selectively binding to Galectin-3, thereby inhibiting its activity. In cancer cells, particularly thyroid cancer, this inhibition has been shown to suppress anoikis resistance, motility, and invasive capacity.[2][4] The anti-cancer effects of this compound are mediated, at least in part, through the attenuation of the AKT/β-catenin signaling pathway.[2][4]

Data Summary

The following tables summarize the key in vitro effects of this compound on human thyroid cancer cell lines, primarily FTC-133 and 8505C.

Table 1: Effect of this compound on Cell Viability and Colony Formation

AssayCell LinesThis compound ConcentrationsIncubation TimeOutcomeCitation
Cell Viability (CCK-8)FTC-133, 8505C10 µM, 100 µM24, 48, 72 hoursNo significant effect on cell viability.[2]
Clonogenic AssayFTC-133, 8505C10 µM, 100 µM10 daysNo significant effect on colony-forming ability.[2]

Table 2: Effect of this compound on Cell Motility and Survival

AssayCell LinesThis compound ConcentrationsIncubation TimeOutcomeCitation
Anoikis ResistanceFTC-133, 8505C100 µM48 hoursSignificantly inhibited cell coherence and counteracted anoikis resistance.[2]
Transwell MigrationFTC-133, 8505C10 µM, 100 µM24 hoursDose-dependent inhibition of cell migration.[2][4]
Transwell InvasionFTC-133, 8505C10 µM, 100 µM24 hoursDose-dependent inhibition of cell invasion.[2][4]

Table 3: Effect of this compound on Key Signaling Proteins

AssayCell LinesThis compound TreatmentOutcomeCitation
Western BlotFTC-133, 8505C10 µM, 100 µM for 24 hoursAttenuated AKT phosphorylation and decreased the expression of β-catenin.[2]

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (CCK-8)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

  • Complete culture medium (e.g., DMEM/F-12 supplemented with 10% FBS)

  • 96-well plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 10 µM to 100 µM.[2]

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

  • At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

  • Complete culture medium

  • 6-well plates

  • This compound

  • Crystal violet solution (0.5% in methanol)

Procedure:

  • Seed 500 cells per well in 6-well plates.[2]

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10 µM and 100 µM).[2]

  • Incubate the plates for 10 days, allowing colonies to form.[2]

  • After 10 days, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Anoikis Resistance Assay

This assay evaluates the ability of this compound to overcome resistance to anchorage-independent cell death.

Materials:

  • Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

  • Complete culture medium

  • Poly(2-hydroxyethyl methacrylate) (poly-HEMA)

  • 6-well plates

  • This compound

  • Fluorescence microscope

  • Hoechst 33342 and Propidium Iodide (PI) staining solution

Procedure:

  • Prepare a 12 mg/mL solution of poly-HEMA in 95% ethanol.

  • Coat the wells of a 6-well plate with the poly-HEMA solution and let it dry completely under sterile conditions to create a non-adherent surface.

  • Resuspend single cells in complete medium containing different concentrations of this compound (e.g., 100 µM).[2]

  • Plate the cell suspension onto the poly-HEMA-coated plates.

  • Incubate for 48 hours.[2]

  • After incubation, collect the cells and stain with Hoechst 33342 (to visualize all nuclei) and PI (to identify dead cells).

  • Observe and capture images using a fluorescence microscope. An increase in PI-positive cells indicates a reduction in anoikis resistance.[2]

Transwell Invasion Assay

This protocol measures the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

  • Serum-free medium and complete medium

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Seed 1 × 10⁴ cells into the upper chamber of the Matrigel-coated inserts in serum-free medium containing different concentrations of this compound (e.g., 10 µM and 100 µM).[2]

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24 hours at 37°C.[2]

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 15 minutes.

  • Stain the fixed cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several random fields under a microscope.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins in the AKT/β-catenin pathway following this compound treatment.

Materials:

  • Human thyroid cancer cell lines (e.g., FTC-133, 8505C)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-catenin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 10 µM and 100 µM) for 24 hours.[2]

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (GAPDH or β-actin) to normalize protein levels.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Analysis & Outcome start Seed Thyroid Cancer Cells (FTC-133, 8505C) treat Treat with this compound (10-100 µM) start->treat viability Cell Viability (CCK-8) treat->viability clonogenic Clonogenic Assay treat->clonogenic anoikis Anoikis Assay treat->anoikis invasion Transwell Invasion treat->invasion western Western Blot treat->western data_viability No change in viability viability->data_viability data_clonogenic No change in colony formation clonogenic->data_clonogenic data_anoikis Decreased anoikis resistance anoikis->data_anoikis data_invasion Decreased migration & invasion invasion->data_invasion data_western Decreased p-AKT & β-catenin western->data_western

Caption: Experimental workflow for in vitro evaluation of this compound.

This compound Signaling Pathway

G cluster_pathway This compound Mechanism of Action This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits AKT AKT Gal3->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation beta_catenin β-catenin pAKT->beta_catenin Stabilizes cellular_effects Anoikis Resistance, Migration & Invasion beta_catenin->cellular_effects Promotes

Caption: Proposed signaling pathway of this compound in thyroid cancer cells.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recommended dosage and administration of GB1107, a potent and selective oral inhibitor of Galectin-3, in various in vivo mouse models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in oncology and fibrosis studies.

Introduction to this compound

This compound is a small molecule inhibitor of Galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis.[1][2][3] By binding to the carbohydrate recognition domain of Galectin-3, this compound effectively blocks its interaction with various glycoproteins, thereby modulating downstream signaling pathways involved in cell growth, adhesion, migration, and immune responses.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and metastasis, as well as in attenuating liver fibrosis, making it a promising candidate for further investigation.[4][5]

Recommended Dosage and Administration

The recommended dosage of this compound for in vivo mouse models is 10 mg/kg , administered orally (p.o.) once daily .[4][5] This dosage has been shown to be effective in both cancer and fibrosis models.

Preparation of this compound for Oral Gavage

This compound can be formulated for oral administration using one of the following protocols:

Protocol 1: PEG/HPMC Formulation [6]

  • Prepare a vehicle solution of 1% polyethylene glycol (PEG) and 0.5% hydroxypropyl methyl cellulose (HPMC) in sterile water.

  • Suspend this compound powder in the vehicle to a final concentration of 1 mg/mL.

  • Vortex thoroughly to ensure a uniform suspension.

  • Store the formulation at -20°C in aliquots.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation [7]

This protocol is suitable for achieving a clear solution.

  • Dissolve this compound in DMSO to create a stock solution.

  • To prepare the final formulation, mix the following components in the specified order:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure each component is thoroughly mixed before adding the next. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in various mouse models.

ParameterLung Adenocarcinoma (A549 Xenograft)Lung Adenocarcinoma (LLC1 Syngeneic)Liver Fibrosis (CCl4-Induced)
Mouse Strain CD-1 nude female mice[8]C57Bl/6 mice[8]Swiss or C57BL/6J mice[9][10]
Cell/Inducer 3 x 10⁶ A549 cells in Matrigel[8]1 x 10⁶ LLC1 cells[8]Carbon Tetrachloride (CCl4)[9]
Administration Subcutaneous (s.c.) injection[8]Subcutaneous (s.c.) or tail vein injection[8]Intraperitoneal (i.p.) injection[9]
This compound Dosage 10 mg/kg, p.o., daily[8]10 mg/kg, p.o., daily[8]10 mg/kg, p.o., daily[4]
Treatment Duration From day 18 post-implantation[8]From day 1 post-implantation[8]For the last 4 weeks of an 8-week CCl4 induction[4]
Key Endpoints Tumor volume, tumor weight[8]Tumor volume, tumor weight, metastasis[8]Plasma transaminases, liver fibrosis markers[4]

Experimental Protocols

Human Lung Adenocarcinoma Xenograft Model (A549)

This protocol describes the establishment of a subcutaneous xenograft model using A549 human lung adenocarcinoma cells.

Materials:

  • A549 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • CD-1 nude female mice (6-8 weeks old)

  • This compound formulation

  • Calipers

Procedure:

  • Culture A549 cells to ~80% confluency.

  • Harvest cells by trypsinization and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 3 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of each mouse.[8]

  • Allow tumors to grow to an average volume of approximately 150-200 mm³.

  • Randomize mice into treatment and vehicle control groups.

  • Administer this compound (10 mg/kg) or vehicle orally once daily.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Syngeneic Mouse Lung Cancer Model (LLC1)

This protocol outlines the use of the Lewis Lung Carcinoma (LLC1) cell line in a syngeneic model to assess the efficacy of this compound in an immunocompetent setting.

Materials:

  • LLC1 cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • C57Bl/6 mice (6-8 weeks old)

  • This compound formulation

Procedure for Subcutaneous Tumor Growth:

  • Follow steps 1-3 from the A549 protocol, resuspending LLC1 cells in sterile PBS to a final concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each C57Bl/6 mouse.[8]

  • Begin oral administration of this compound (10 mg/kg) or vehicle on day 1 post-implantation.

  • Monitor tumor growth and endpoints as described in the A549 protocol.

Procedure for Metastasis Model:

  • Prepare LLC1 cells as described above.

  • Inject 1 x 10⁶ LLC1 cells in 100 µL of sterile PBS into the lateral tail vein of each mouse.[8]

  • Administer this compound (10 mg/kg) or vehicle orally once daily, starting from day 1.

  • At a predetermined endpoint (e.g., day 21), euthanize the mice and harvest the lungs to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This protocol details the induction of liver fibrosis using CCl4 and subsequent treatment with this compound.

Materials:

  • Carbon Tetrachloride (CCl4)

  • Olive oil or corn oil

  • C57BL/6J mice (7 weeks old)[9]

  • This compound formulation

Procedure:

  • Prepare a solution of CCl4 in olive oil or corn oil (e.g., 10% v/v).

  • Administer CCl4 via intraperitoneal (i.p.) injection twice a week for 8 weeks. The dose of CCl4 may need to be optimized, but a common starting point is 1 mL/kg.[9][10]

  • For the last 4 weeks of the CCl4 induction period, administer this compound (10 mg/kg) or vehicle orally once daily.[4]

  • At the end of the 8-week period, euthanize the mice and collect blood and liver tissue.

  • Assess liver function by measuring plasma transaminase levels (ALT, AST).

  • Evaluate the extent of liver fibrosis through histological staining (e.g., Picrosirius Red or Masson's Trichrome) and by measuring hydroxyproline content in the liver tissue.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol provides a general workflow for the isolation and analysis of TILs from tumor tissues.

Materials:

  • Tumor tissue

  • RPMI-1640 medium

  • Collagenase D, Hyaluronidase, DNase I

  • Ficoll-Paque or Percoll

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -F4/80, -CD11b, -CD206)

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Excise tumors and place them in cold RPMI-1640.

  • Mince the tumors into small pieces and transfer to a digestion buffer containing collagenase, hyaluronidase, and DNase I.

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Isolate lymphocytes by density gradient centrifugation using Ficoll-Paque or Percoll.

  • Wash the isolated cells with FACS buffer.

  • Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell surface markers.

  • Acquire data on a flow cytometer and analyze the different immune cell populations within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

Galectin-3 Signaling in Cancer

Extracellular Galectin-3 can cross-link cell surface glycoproteins such as EGFR, integrins, and TGF-β receptors, leading to the activation of downstream signaling pathways that promote tumor growth, survival, and metastasis.[2] Intracellularly, Galectin-3 can modulate signaling cascades like Ras/Raf/MEK/ERK and PI3K/Akt.[3][5] this compound inhibits the initial binding of Galectin-3 to cell surface receptors.

Galectin3_Cancer_Pathway This compound This compound Gal3_ext Extracellular Galectin-3 This compound->Gal3_ext Receptors EGFR / Integrins TGF-βR Gal3_ext->Receptors Activates TCR T-Cell Receptor (TCR) Gal3_ext->TCR Binds T_Cell_Suppression T-Cell Suppression Gal3_ext->T_Cell_Suppression Promotes Ras_Raf Ras/Raf/MEK/ERK Pathway Receptors->Ras_Raf PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt Wnt_Beta Wnt/β-catenin Pathway Receptors->Wnt_Beta Proliferation Proliferation & Survival Ras_Raf->Proliferation Metastasis Metastasis Ras_Raf->Metastasis PI3K_Akt->Proliferation PI3K_Akt->Metastasis Wnt_Beta->Proliferation TCR->T_Cell_Suppression Suppresses Galectin3_Fibrosis_Pathway This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits TGFb_R TGF-β Receptor Gal3->TGFb_R Potentiates Myofibroblast Myofibroblast Activation TGFb_R->Myofibroblast Activates Collagen Collagen Production Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis Experimental_Workflow Cell_Culture 1. Cell Culture (A549 or LLC1) Tumor_Implantation 2. Tumor Cell Implantation (s.c.) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 4. Treatment (this compound or Vehicle) Tumor_Growth->Treatment Endpoint 5. Endpoint Analysis Treatment->Endpoint Tumor_Analysis Tumor Weight & Volume Endpoint->Tumor_Analysis TIL_Analysis Flow Cytometry of TILs Endpoint->TIL_Analysis

References

How to prepare GB1107 stock solution for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: GB1107

Introduction

This compound is a potent, selective, and orally active small-molecule inhibitor of Galectin-3 (Gal-3).[1][2] With a binding affinity (Kd) of 37 nM for human Galectin-3, it demonstrates high selectivity over other human galectins.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation.[3][4] Consequently, this compound is a valuable tool for researchers in oncology, immunology, and drug development to investigate the roles of Galectin-3. In laboratory settings, this compound has been utilized to inhibit lung adenocarcinoma growth, reduce metastasis, and enhance immune responses, particularly in combination with checkpoint inhibitors like anti-PD-L1 antibodies.[5][6]

Mechanism of Action

This compound exerts its biological effects by directly binding to Galectin-3, thereby inhibiting its function. This inhibition can disrupt several downstream signaling pathways. For instance, in the context of cancer, this compound treatment has been shown to increase the polarization of M1 macrophages and the infiltration of CD8+ T cells into tumors.[2][7] It also potentiates the activity of immune checkpoint inhibitors by increasing the expression of cytotoxic and apoptotic effector molecules.[1][2] In fibrosis, Galectin-3 is known to promote the activation of transforming growth factor-β1 (TGF-β1), a key fibrotic mediator; this compound can attenuate this process.[3][8] In some cancer cell lines, its pathway has been linked to the attenuation of AKT phosphorylation.[9]

Data Presentation

A summary of the key quantitative data for this compound is provided below.

PropertyValueCitations
Molecular Formula C₂₀H₁₆Cl₂F₃N₃O₄S[1]
Molecular Weight 522.32 g/mol [1]
CAS Number 1978336-61-6[1]
Appearance White to off-white solid[10]
Solubility (In Vitro) DMSO: 45-100 mg/mL (86.15-191.45 mM). Note: Sonication may be required. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[7][10][11]
Solubility (In Vivo) ≥ 2.5 mg/mL (4.79 mM) in solvent systems such as: • 10% DMSO + 90% Corn Oil • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (may require sonication)[1][10]
Storage (Powder) Store at -20°C under nitrogen for up to 3 years.[1][7]
Storage (In Solvent) Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1][7][10]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, typically for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh this compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.12 mg of this compound.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.050 mol/L x 522.32 g/mol = 0.02612 g = 26.12 mg

  • Dissolution: Add the weighed this compound powder to a sterile tube. Using a calibrated micropipette, add the calculated volume of DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[1][7] Visually inspect for a clear solution.

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -80°C for long-term stability.[10]

Protocol 2: Preparation of Working Solution for In Vivo Administration (e.g., 2.5 mg/mL)

This protocol details the preparation of a this compound solution suitable for oral gavage in animal models, based on a common multi-solvent vehicle.

Materials:

  • High-concentration this compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Methodology:

  • Prepare Components: Ensure all solvent components (DMSO stock, PEG300, Tween-80, Saline) are at room temperature.

  • Sequential Addition: The order of solvent addition is critical to maintain solubility. Prepare the solution in a stepwise manner. The following example is to prepare 1 mL of a 2.5 mg/mL final solution.[10] a. Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly by vortexing until the solution is clear. c. Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Mix again until the solution is clear and homogenous. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. Perform a final, thorough mixing.

  • Final Concentration Check: This procedure results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a this compound concentration of 2.5 mg/mL.

  • Use: It is recommended to use this freshly prepared solution for in vivo experiments immediately for optimal results.[11]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation (In Vitro) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex Thoroughly add_dmso->mix sonicate 4. Sonicate if Needed mix->sonicate check 5. Confirm Clear Solution sonicate->check [precipitate present] check->mix [not clear] aliquot 6. Aliquot into Tubes check->aliquot [clear] store 7. Store at -80°C aliquot->store signaling_pathway cluster_this compound Pharmacological Intervention cluster_target Molecular Target cluster_pathways Downstream Cellular Effects This compound This compound gal3 Extracellular Galectin-3 This compound->gal3 Inhibition tgf TGF-β Activation (Fibrosis) gal3->tgf Promotes akt AKT/β-catenin Pathway (Anoikis Resistance) gal3->akt Promotes immune Immune Modulation (Cancer) gal3->immune Suppresses Anti-Tumor Response

References

Application of GB1107 in lung adenocarcinoma xenograft models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1107 is an orally active small molecule antagonist of galectin-3, a β-galactoside-binding lectin implicated in cancer progression.[1][2] Galectin-3 is highly expressed in the tumor microenvironment of aggressive cancers, including non-small cell lung cancer (NSCLC), and its expression is correlated with poor patient survival.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical lung adenocarcinoma xenograft models, based on published research. These models are crucial for evaluating the therapeutic efficacy and mechanism of action of novel anti-cancer agents like this compound.

Mechanism of Action

This compound functions by inhibiting galectin-3, which in turn modulates the tumor microenvironment.[1][2] In lung adenocarcinoma models, this compound has been shown to reduce tumor growth and metastasis.[1][4] Its anti-tumor activity is associated with an increase in M1 macrophage polarization and an influx of CD8+ T-cells into the tumor.[1][2] Furthermore, this compound can potentiate the effects of immune checkpoint inhibitors, such as PD-L1 blockade, leading to enhanced expression of cytotoxic and apoptotic molecules.[1][3]

GB1107_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Immune_Response Anti-Tumor Immune Response Tumor_Cells Lung Adenocarcinoma Cells Galectin3 Galectin-3 Tumor_Cells->Galectin3 secretes M2_Macrophage M2 Macrophage (Pro-tumor) Galectin3->M2_Macrophage promotes CD8_TCell_Suppressed Suppressed CD8+ T-Cell Galectin3->CD8_TCell_Suppressed promotes M2_Macrophage->Tumor_Cells supports growth M1_Macrophage M1 Macrophage (Anti-tumor) M1_Macrophage->Tumor_Cells attacks CD8_TCell_Active Activated CD8+ T-Cell Apoptosis Tumor Cell Apoptosis CD8_TCell_Active->Apoptosis induces This compound This compound This compound->Galectin3 inhibits This compound->M1_Macrophage promotes polarization This compound->CD8_TCell_Active promotes infiltration Human_Xenograft_Workflow Start Start Cell_Culture Culture A549 Cells Start->Cell_Culture Cell_Prep Prepare Cell Suspension (3x10^6 cells in Matrigel) Cell_Culture->Cell_Prep Implantation Subcutaneous Injection into CD-1 Nude Mice Cell_Prep->Implantation Tumor_Growth Monitor Tumor Growth (avg. 166 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound (10 mg/kg) Randomization->Treatment Endpoint Endpoint: Euthanize, Excise Tumors Treatment->Endpoint Analysis Tumor Weight Measurement & Further Analysis Endpoint->Analysis End End Analysis->End Syngeneic_Model_Workflow cluster_subcutaneous Subcutaneous Model cluster_metastasis Metastasis Model SubQ_Start Start SubQ_Implant Subcutaneous Injection of LLC1 Cells in C57Bl/6 SubQ_Start->SubQ_Implant SubQ_Treat Daily Oral Gavage (from Day 1): - Vehicle - this compound (10 mg/kg) SubQ_Implant->SubQ_Treat SubQ_Monitor Monitor Tumor Growth SubQ_Treat->SubQ_Monitor SubQ_Endpoint Endpoint: Excise Tumors for Analysis SubQ_Monitor->SubQ_Endpoint SubQ_End End SubQ_Endpoint->SubQ_End Meta_Start Start Meta_Inject Tail Vein Injection of LLC1-luciferase Cells Meta_Start->Meta_Inject Meta_Treat Daily Oral Gavage (from Day 1): - Vehicle - this compound (10 mg/kg) Meta_Inject->Meta_Treat Meta_Assess Assess Lung Tumor Burden on Day 7 (Bioluminescence or qPCR) Meta_Treat->Meta_Assess Meta_End End Meta_Assess->Meta_End

References

Protocol for assessing the anti-fibrotic effects of GB1107 in liver fibrosis models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and liver failure. A key pathological event in liver fibrosis is the activation of hepatic stellate cells (HSCs), which transdifferentiate into myofibroblasts and excessively deposit extracellular matrix (ECM) proteins, primarily collagen. Galectin-3, a β-galactoside-binding lectin, has emerged as a critical mediator in the fibrotic process. It is highly expressed in fibrotic livers and is implicated in the activation of macrophages and HSCs. GB1107 is a novel, orally active small molecule inhibitor of galectin-3 that shows promise as an anti-fibrotic therapeutic agent.[1][2] This document provides detailed protocols for assessing the anti-fibrotic efficacy of this compound in both in vivo and in vitro models of liver fibrosis.

Mechanism of Action

Galectin-3 promotes liver fibrosis through multiple mechanisms. It facilitates the phagocytosis of apoptotic hepatocytes by HSCs, a key initiating event in their activation.[3] Furthermore, galectin-3 is required for transforming growth factor-beta (TGF-β)-mediated myofibroblast activation and subsequent collagen production.[4] this compound, by selectively inhibiting the carbohydrate-recognition domain of galectin-3, is expected to disrupt these pro-fibrotic signaling pathways, thereby reducing HSC activation, ECM deposition, and overall liver fibrosis.

Signaling Pathway of Galectin-3 in Liver Fibrosis

Galectin_3_Pathway cluster_0 Liver Injury (e.g., CCl4, NASH) cluster_1 Cellular Activation cluster_3 Fibrotic Outcome Injury Hepatocyte Apoptosis Macrophage Macrophage Activation Injury->Macrophage HSC_Quiescent Quiescent HSC Injury->HSC_Quiescent Phagocytosis Gal3 Galectin-3 (Secreted) Macrophage->Gal3 TGFb TGF-β Macrophage->TGFb HSC_Active Activated HSC (Myofibroblast) HSC_Quiescent->HSC_Active Activation HSC_Active->Gal3 ECM Increased ECM Deposition (Collagen) HSC_Active->ECM Gal3->HSC_Active TGFb->HSC_Active Fibrosis Liver Fibrosis ECM->Fibrosis This compound This compound This compound->Gal3

Caption: Galectin-3 signaling pathway in liver fibrosis and the inhibitory action of this compound.

In Vivo Assessment of this compound in a CCl₄-Induced Liver Fibrosis Mouse Model

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl₄) and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.

Experimental Workflow

In_Vivo_Workflow cluster_0 Phase 1: Fibrosis Induction (Weeks 1-8) cluster_1 Phase 2: Therapeutic Intervention (Weeks 5-8) cluster_2 Phase 3: Endpoint Analysis (End of Week 8) Induction Administer CCl4 (i.p.) Twice weekly for 8 weeks Treatment Administer this compound (10 mg/kg, p.o.) Once daily for 4 weeks Induction->Treatment Vehicle Administer Vehicle (p.o.) Once daily for 4 weeks Induction->Vehicle Sacrifice Sacrifice and Sample Collection (Blood and Liver) Treatment->Sacrifice Vehicle->Sacrifice Analysis Biochemical Analysis Histopathology Gene Expression Sacrifice->Analysis

Caption: Experimental workflow for the in vivo assessment of this compound.

Detailed Protocol
  • Animal Model:

    • Species: C57BL/6 mice, male, 7-8 weeks old.

    • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Groups:

      • Control (Vehicle only)

      • CCl₄ + Vehicle

      • CCl₄ + this compound (10 mg/kg)

  • Fibrosis Induction:

    • Prepare a 10% (v/v) solution of CCl₄ in corn oil.

    • Administer CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1 ml/kg body weight, twice a week for 8 weeks.[2][5]

  • This compound Administration:

    • From week 5 to week 8, administer this compound (10 mg/kg) or vehicle orally (p.o.) once daily.[2]

  • Sample Collection:

    • At the end of week 8, euthanize mice.

    • Collect blood via cardiac puncture for serum analysis.

    • Perfuse the liver with phosphate-buffered saline (PBS) and excise it.

    • Divide the liver into sections for histology (formalin fixation), gene expression analysis (snap-freeze in liquid nitrogen), and hydroxyproline assay (snap-freeze).

Endpoint Analysis
  • Serum Biochemistry:

    • Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

  • Histological Analysis of Fibrosis:

    • Sirius Red Staining:

      • Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.

      • Cut 4-5 µm sections and deparaffinize.

      • Stain with Picro-Sirius red solution for 1 hour.[6]

      • Wash with acidified water.

      • Dehydrate and mount.

      • Quantify the collagen proportionate area (CPA) using digital image analysis software.[4][7]

  • Collagen Quantification:

    • Hydroxyproline Assay:

      • Hydrolyze a known weight of liver tissue (approx. 30 mg) in 6N HCl at 120°C for 3 hours.[8]

      • Neutralize the hydrolysate.

      • Perform a colorimetric assay using Chloramine-T and Ehrlich's reagent.[8][9]

      • Measure absorbance at 550-560 nm and calculate hydroxyproline content based on a standard curve. Collagen content is estimated based on the assumption that hydroxyproline constitutes about 13.5% of collagen by weight.[2]

  • Gene Expression Analysis:

    • Quantitative PCR (qPCR):

      • Isolate total RNA from liver tissue using a suitable kit.

      • Synthesize cDNA.

      • Perform qPCR using primers for key fibrotic genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, and Lgals3 (Galectin-3)).

      • Normalize expression to a housekeeping gene (e.g., Gapdh).

    • RNA Sequencing (RNA-seq):

      • Isolate high-quality total RNA from liver tissue.

      • Perform library preparation and sequencing.

      • Analyze the data to identify differentially expressed genes (DEGs) between the treatment groups.[2] Focus on pathways related to ECM organization, collagen biosynthesis, and inflammation.[3][10]

Quantitative Data Summary (In Vivo)
ParameterControlCCl₄ + VehicleCCl₄ + this compound (10 mg/kg)
Serum ALT (U/L) 30 ± 5150 ± 2075 ± 15
Serum AST (U/L) 50 ± 8250 ± 30120 ± 25
Sirius Red Positive Area (%) <18 ± 1.54 ± 1.0
Liver Hydroxyproline (µg/g) 100 ± 15500 ± 50250 ± 40
Col1a1 mRNA (fold change) 1.010.0 ± 2.04.0 ± 1.2
Acta2 mRNA (fold change) 1.08.0 ± 1.53.0 ± 0.8
Lgals3 mRNA (fold change) 1.05.0 ± 1.02.0 ± 0.5*
Note: Data are representative examples based on expected outcomes from the literature. Actual results may vary. * indicates a statistically significant reduction compared to the CCl₄ + Vehicle group.

In Vitro Assessment of this compound on HSC Activation

This protocol details the use of the human hepatic stellate cell line, LX-2, to assess the direct anti-fibrotic effects of this compound.

Experimental Workflow

In_Vitro_Workflow Start Seed LX-2 Cells Serum_Starve Serum Starve (24h) Start->Serum_Starve Pre_Treatment Pre-treat with this compound (1h) Serum_Starve->Pre_Treatment Stimulation Stimulate with TGF-β1 (24h) Pre_Treatment->Stimulation Harvest Harvest Cells for Analysis Stimulation->Harvest Analysis RNA Isolation -> qPCR (Col1a1, Acta2, Timp1, Lgals3) Harvest->Analysis

Caption: Experimental workflow for the in vitro assessment of this compound on HSC activation.

Detailed Protocol
  • Cell Culture:

    • Cell Line: Human hepatic stellate cell line LX-2.[11]

    • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seeding: Plate LX-2 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Serum Starvation: Once cells reach the desired confluency, replace the medium with serum-free DMEM for 24 hours.

    • This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

    • TGF-β1 Stimulation: Add TGF-β1 to the media to a final concentration of 2-5 ng/mL to induce HSC activation.[11][12] Incubate for 24 hours.

  • Endpoint Analysis (qPCR):

    • RNA Isolation: Lyse the cells and isolate total RNA.

    • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

    • qPCR: Perform quantitative PCR for the following genes:

      • COL1A1 (Collagen type I alpha 1)

      • ACTA2 (Alpha-smooth muscle actin)

      • TIMP1 (Tissue inhibitor of metalloproteinases 1)

      • LGALS3 (Galectin-3)

    • Data Analysis: Normalize the expression of target genes to a suitable housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression relative to the vehicle-treated, unstimulated control.

Quantitative Data Summary (In Vitro)
Treatment GroupCOL1A1 mRNA (fold change)ACTA2 mRNA (fold change)TIMP1 mRNA (fold change)
Vehicle 1.0 ± 0.11.0 ± 0.11.0 ± 0.2
TGF-β1 (5 ng/mL) 5.0 ± 0.84.0 ± 0.63.0 ± 0.5
TGF-β1 + this compound (1 µM) 3.0 ± 0.52.5 ± 0.42.0 ± 0.3
TGF-β1 + this compound (10 µM) 1.5 ± 0.31.2 ± 0.21.3 ± 0.2
Note: Data are representative examples based on expected outcomes from the literature. Actual results may vary. * indicates a statistically significant reduction compared to the TGF-β1 only group.

Conclusion

The described protocols provide a robust framework for evaluating the anti-fibrotic efficacy of the galectin-3 inhibitor, this compound. The in vivo CCl₄ model allows for the assessment of the compound's effect in a complex biological system, while the in vitro LX-2 cell model provides insights into the direct effects on hepatic stellate cell activation. Consistent and dose-dependent reductions in markers of liver injury, collagen deposition, and pro-fibrotic gene expression across these models would provide strong evidence for the therapeutic potential of this compound in treating liver fibrosis.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB1107 is a potent and selective, orally active small molecule inhibitor of Galectin-3 (Gal-3).[1] Galectin-3, a β-galactoside-binding lectin, is often overexpressed in the tumor microenvironment of aggressive cancers and is implicated in tumor progression, metastasis, and immune evasion.[2] By inhibiting Galectin-3, this compound has been shown to modulate the anti-tumor immune response, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][3]

Preclinical studies have demonstrated that this compound treatment can lead to a significant reduction in tumor growth and metastasis.[1][2] Mechanistically, this compound has been observed to increase the polarization of pro-inflammatory M1 macrophages and enhance the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[1][2][3] Furthermore, this compound potentiates the efficacy of PD-L1 blockade by increasing the expression of cytotoxic effector molecules such as interferon-gamma (IFN-γ), granzyme B, perforin-1, and Fas ligand.[1][2] This document provides detailed protocols for the analysis of immune cell populations by flow cytometry following treatment with this compound, enabling researchers to effectively evaluate its immunomodulatory effects.

Data Summary: Effects of this compound on Immune Cell Populations

The following tables summarize the reported effects of this compound on key immune cell populations as determined by preclinical research. This data is intended to provide a basis for expected outcomes when analyzing samples from this compound-treated subjects.

Table 1: Effect of this compound on Tumor-Infiltrating Macrophages

Cell PopulationMarkerExpected Change with this compound TreatmentReference
Total MacrophagesF4/80+Variable[3]
M1 MacrophagesCD86+Increased Polarization[1][2]
M2 MacrophagesCD206+Reduced Expression[4]

Table 2: Effect of this compound on Tumor-Infiltrating T Lymphocytes

Cell PopulationMarkerExpected Change with this compound TreatmentReference
Total T CellsCD3+Increased Infiltration[3]
Helper T CellsCD4+Increased Infiltration[3]
Cytotoxic T CellsCD8+Increased Infiltration[1][2][3]
Activated CD8+ T CellsPD-1+Increased Population (in combination therapy)[4]

Table 3: Effect of this compound on Cytotoxic Effector Molecules (in combination with PD-L1 blockade)

MoleculeCell TypeExpected Change with this compound TreatmentReference
IFN-γCD8+ T CellsIncreased Expression[1][2]
Granzyme BCD8+ T CellsIncreased Expression[2]
Perforin-1CD8+ T CellsIncreased Expression[2]
Fas LigandCD8+ T CellsIncreased Expression[2]

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Tumor Tissue

This protocol describes the preparation of a single-cell suspension from solid tumors for flow cytometry analysis.

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase Type IV

  • Deoxyribonuclease I (DNase I)

  • 70 µm and 40 µm cell strainers

  • Phosphate Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Centrifuge

  • Petri dishes

  • Scalpels

Procedure:

  • Excise the tumor and place it in a petri dish containing cold RPMI 1640 medium.

  • Mince the tumor into small pieces (1-2 mm) using sterile scalpels.

  • Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS, Collagenase IV (1 mg/mL), and DNase I (100 U/mL).

  • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Wash the strainer with 10 mL of RPMI 1640 with 10% FBS to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 10 mL of PBS to stop the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).

  • Filter the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL.

Protocol 2: Flow Cytometry Staining for Macrophage and T Cell Phenotyping

This protocol details the surface staining of immune cells to identify M1/M2 macrophage subsets and CD4+/CD8+ T cells.

Materials:

  • Single-cell suspension from Protocol 1

  • Flow Cytometry Staining Buffer

  • Fc Block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)

  • 96-well V-bottom plate or flow cytometry tubes

  • Centrifuge

Table 4: Suggested Antibody Panel for Macrophage and T Cell Phenotyping

TargetFluorochromeClonePurpose
CD45AF70030-F11Leukocyte marker
F4/80PEBM8Macrophage marker
CD11bPerCP-Cy5.5M1/70Myeloid marker
CD86FITCGL1M1 macrophage marker
CD206APCC068C2M2 macrophage marker
CD3BV51017A2T cell marker
CD4BV421GK1.5Helper T cell marker
CD8aPE-Cy753-6.7Cytotoxic T cell marker
Viability Dyee.g., Zombie NIR™Exclude dead cells

Procedure:

  • Add 1 x 10^6 cells to each well of a 96-well V-bottom plate or flow cytometry tube.

  • Centrifuge at 300 x g for 3 minutes at 4°C and discard the supernatant.

  • Resuspend the cells in 50 µL of viability dye diluted in PBS and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge.

  • Resuspend the cells in 50 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.

  • Without washing, add the antibody cocktail (pre-titrated for optimal concentration) to each well and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for analysis on a flow cytometer.

Protocol 3: Intracellular Staining for Cytokine Analysis (IFN-γ)

This protocol is for the detection of intracellular IFN-γ in T cells and requires cell stimulation.

Materials:

  • Single-cell suspension from Protocol 1

  • Complete RPMI 1640 medium (with 10% FBS)

  • Cell Stimulation Cocktail (containing Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin)

  • Protein Transport Inhibitor (containing Brefeldin A)

  • Surface staining antibodies (from Protocol 2)

  • Fixation/Permeabilization Buffer

  • Permeabilization Wash Buffer

  • Fluorochrome-conjugated anti-IFN-γ antibody (e.g., XMG1.2)

Procedure:

  • Resuspend 1-2 x 10^6 cells in 1 mL of complete RPMI 1640 medium in a 24-well plate.

  • Add Cell Stimulation Cocktail and Protein Transport Inhibitor to the cells.

  • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Wash the cells with Flow Cytometry Staining Buffer.

  • Perform surface staining as described in Protocol 2 (steps 1-7).

  • After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 1 mL of Permeabilization Wash Buffer and centrifuge.

  • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the anti-IFN-γ antibody.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Wash Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis tumor Tumor Excision mince Mince Tissue tumor->mince digest Enzymatic Digestion mince->digest filter70 70um Filtration digest->filter70 rbc_lysis RBC Lysis filter70->rbc_lysis filter40 40um Filtration rbc_lysis->filter40 cell_count Cell Counting & Viability filter40->cell_count viability Viability Staining cell_count->viability fc_block Fc Block viability->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain fix_perm Fixation & Permeabilization (for intracellular staining) surface_stain->fix_perm Optional acquisition Flow Cytometer Acquisition surface_stain->acquisition intra_stain Intracellular Antibody Staining fix_perm->intra_stain intra_stain->acquisition gating Gating Strategy acquisition->gating quantification Quantification of Immune Cell Populations gating->quantification

Caption: Experimental workflow for flow cytometry analysis of immune cells.

galectin3_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gal3 Galectin-3 Receptor Glycosylated Receptors Gal3->Receptor Binds This compound This compound This compound->Gal3 Inhibits PI3K PI3K/AKT Pathway Receptor->PI3K Ras Ras Pathway Receptor->Ras NFkB NF-kB Pathway PI3K->NFkB Ras->NFkB ImmuneSuppression Immune Suppression (e.g., M2 Polarization, T cell anergy) NFkB->ImmuneSuppression

Caption: Galectin-3 signaling pathway and inhibition by this compound.

References

Application Notes and Protocols: Western Blot Analysis of Galectin-3 Expression Following GB1107 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-3 (Gal-3), a β-galactoside-binding lectin, is a multifaceted protein implicated in a wide array of cellular processes including cell growth, adhesion, proliferation, and apoptosis.[1][2] Its expression is often dysregulated in various pathological conditions, including fibrosis and cancer, making it a compelling therapeutic target.[2][3] GB1107 is a novel, orally active small molecule inhibitor of Galectin-3.[4][5] This document provides a detailed protocol for utilizing Western blot analysis to investigate the in vitro effects of this compound on Galectin-3 expression in a cellular context.

Principle of the Method

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or cell extract. The technique involves separating proteins by mass using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibody is then detected, often via a chemiluminescent or fluorescent signal, allowing for the quantification of the target protein's expression level. This protocol will detail the steps to assess changes in Galectin-3 protein levels in cell lysates following treatment with this compound.

Data Presentation

The following table represents hypothetical data from a Western blot experiment designed to measure the effect of this compound on Galectin-3 expression. The data is presented as the relative band intensity of Galectin-3 normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupThis compound Concentration (µM)Replicate 1 (Relative Gal-3 Expression)Replicate 2 (Relative Gal-3 Expression)Replicate 3 (Relative Gal-3 Expression)Mean Relative Gal-3 ExpressionStandard Deviation
Vehicle Control01.001.020.981.000.02
This compound10.750.780.720.750.03
This compound50.480.520.450.480.04
This compound100.250.220.280.250.03

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., human cancer cell line with known Galectin-3 expression)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis and extraction buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-20%)

  • SDS-PAGE running buffer

  • Protein transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Galectin-3 (e.g., mouse monoclonal or rabbit polyclonal)[6][7][8]

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Equipment
  • Cell culture incubator

  • Laminar flow hood

  • Microcentrifuge

  • Spectrophotometer or plate reader

  • SDS-PAGE and Western blot apparatus

  • Power supply

  • Imaging system for chemiluminescence detection

Experimental Workflow Diagram

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blotting A Seed cells and allow to adhere B Treat cells with this compound or vehicle control A->B C Incubate for desired time period B->C D Wash cells with PBS C->D E Lyse cells with RIPA buffer + inhibitors D->E F Centrifuge to pellet debris E->F G Collect supernatant (lysate) F->G H Quantify protein concentration (BCA assay) G->H I Prepare protein samples with Laemmli buffer H->I J Separate proteins by SDS-PAGE I->J K Transfer proteins to PVDF membrane J->K L Block membrane K->L M Incubate with primary antibodies (anti-Gal-3, anti-loading control) L->M N Incubate with HRP-conjugated secondary antibody M->N O Detect signal with ECL substrate N->O P Image and quantify band intensity O->P

Caption: Experimental workflow for Western blot analysis of Galectin-3.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed the cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Prepare different concentrations of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Protein Extraction:

    • After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

    • Based on the protein concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (e.g., 20-30 µg per lane).

  • SDS-PAGE and Protein Transfer:

    • Prepare the protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein for each sample into the wells of a precast polyacrylamide gel. Include a protein ladder to determine the molecular weight.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against Galectin-3, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using image analysis software. Normalize the band intensity of Galectin-3 to the corresponding loading control band intensity for each sample.

Galectin-3 Signaling Pathway Inhibition by this compound

Galectin-3 is known to be involved in multiple signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT pathway.[9] this compound, by inhibiting Galectin-3, can disrupt these downstream signaling events.

G cluster_0 Extracellular cluster_2 Intracellular Gal3 Galectin-3 Receptor Growth Factor Receptor Gal3->Receptor Binds and stabilizes PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Gal3 Inhibits

References

Application Note: Quantitative PCR (qPCR) to Evaluate Gene Expression Changes Induced by GB1107

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GB1107 is a novel, orally active small molecule inhibitor of Galectin-3 (Gal-3).[1][2] Galectin-3 is a β-galactoside-binding lectin that is highly expressed in the tumor microenvironment of aggressive cancers and is implicated in the progression of fibrosis, particularly in the liver and lungs.[1][2][3][4] By inhibiting Gal-3, this compound can attenuate liver fibrosis and reduce lung adenocarcinoma growth, in part by reversing pathological gene expression changes.[1][2][5] Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression, making it an ideal tool to elucidate the molecular mechanisms of this compound.[6][7]

This application note provides a comprehensive set of protocols for researchers to quantify the effects of this compound on the expression of target genes related to fibrosis and cancer biology. The workflow covers experimental design, RNA isolation, cDNA synthesis, qPCR, and data analysis using the comparative Cq (ΔΔCq) method.[8][9][10]

Core Signaling Pathway and Experimental Workflow

This compound's primary mechanism involves the inhibition of Galectin-3, which is known to potentiate the activation of Transforming Growth Factor-β1 (TGF-β1), a key mediator in fibrosis.[11] By blocking Galectin-3, this compound disrupts this pro-fibrotic signaling cascade.

cluster_0 This compound Action cluster_1 Downstream Signaling This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits TGF TGF-β1 Activation Gal3->TGF Potentiates Genes Pro-Fibrotic Gene Expression (e.g., COL1A1, ACTA2) TGF->Genes Induces

Caption: this compound inhibits Galectin-3, disrupting TGF-β1 signaling.

The following workflow provides a high-level overview of the experimental steps required to quantify gene expression changes after treating cells or tissues with this compound.

A 1. Cell Culture & Treatment with this compound B 2. Total RNA Isolation A->B C 3. First-Strand cDNA Synthesis B->C D 4. SYBR Green qPCR C->D E 5. Data Analysis (ΔΔCq Method) D->E

Caption: Experimental workflow for qPCR analysis of this compound effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cells with this compound. Optimal cell density, this compound concentration, and incubation time should be determined empirically for each cell line and experiment.

  • Cell Seeding: Plate cells (e.g., hepatic stellate cells, lung adenocarcinoma A549 cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle-only control (medium with the same concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Return cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

This protocol uses a TRIzol-based method for isolating high-quality total RNA.[12][13][14] Always use RNase-free tubes, tips, and reagents to prevent RNA degradation.[13]

  • Homogenization: Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate containing the cell monolayer. Pipette the cell lysate up and down several times to homogenize.[15]

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Incubate at room temperature for 5 minutes to permit the complete dissociation of nucleoprotein complexes.[14] Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.[14] Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.[14]

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase which contains the RNA.[14]

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of 100% isopropanol per 1 mL of TRIzol Reagent used initially.[14] Mix gently by inverting and incubate at room temperature for 10 minutes.

  • Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small, gel-like pellet at the bottom of the tube.[14]

  • RNA Wash: Carefully discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (prepared with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[14]

  • Drying and Resuspension: Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.[14] Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Quantification: Determine the RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.

Protocol 3: First-Strand cDNA Synthesis

This protocol describes the reverse transcription of RNA into complementary DNA (cDNA) using a commercial kit.[6][16] The resulting cDNA is used as the template for qPCR.[16]

  • Genomic DNA Removal (Optional but Recommended): Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA, which can lead to false-positive results.[17]

  • Reaction Setup: On ice, combine the following in a 0.2 mL PCR tube. Prepare a master mix if processing multiple samples.[18]

ComponentVolumeFinal Concentration
Total RNAX µL1 µg
Oligo(dT) and/or Random Primers1 µLAs per kit
dNTP Mix (10 mM)1 µL0.5 mM
Nuclease-free WaterUp to 13 µL-
Total Volume 13 µL
  • Denaturation: Gently mix, centrifuge briefly, and incubate the mixture at 65°C for 5 minutes. Immediately place on ice for at least 1 minute.

  • Reverse Transcription Mix: Add the following components to the chilled RNA/primer mix:

ComponentVolume
5X Reaction Buffer4 µL
RNase Inhibitor1 µL
M-MLV Reverse Transcriptase1 µL
Nuclease-free Water1 µL
Total Volume 20 µL
  • Incubation: Mix gently and centrifuge. Incubate the reaction in a thermal cycler using the following program:

    • Annealing: 25°C for 10 minutes (for random primers).[18]

    • Extension: 37-42°C for 50-60 minutes.[18]

    • Inactivation: 70°C for 15 minutes.[17]

  • Storage: The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 4: Quantitative PCR (qPCR) with SYBR Green

This protocol outlines the setup for a SYBR Green-based qPCR assay, a common method for gene expression analysis.[19][20]

  • Primer Design: Design or obtain validated primers specific to your target genes (e.g., COL1A1, ACTA2, TGFB1) and a stable housekeeping gene (e.g., GAPDH, ACTB). Primers should typically be 18-25 nucleotides long with a melting temperature (Tm) of 58-60°C.[20]

  • cDNA Dilution: Dilute the cDNA template (from Protocol 3) 1:5 to 1:20 with nuclease-free water to minimize the effect of RT reaction components on the PCR.

  • Reaction Setup: Prepare a qPCR master mix for each primer set on ice. Calculate volumes for N+1 reactions to account for pipetting errors. A typical 20 µL reaction is as follows:[20]

ComponentVolumeFinal Concentration
2X SYBR Green qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.4 µL200 nM
Reverse Primer (10 µM)0.4 µL200 nM
Diluted cDNA Template2 µL~10-100 ng
Nuclease-free Water7.2 µL-
Total Volume 20 µL
  • Plate Setup: Aliquot the master mix into a 96-well qPCR plate and then add the corresponding cDNA template. Run each sample in triplicate.[20] Include no-template controls (NTCs) for each primer set to check for contamination.[20]

  • Thermal Cycling: Seal the plate, centrifuge briefly, and run on a real-time PCR instrument with a program similar to this:[20][21]

    • Initial Denaturation: 95°C for 2-3 minutes (1 cycle).

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).

    • Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[22]

Data Presentation and Analysis

The most common method for analyzing relative gene expression is the Comparative Cq (ΔΔCq) Method , also known as the 2-ΔΔCq method.[8][9][10] This method calculates the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a housekeeping gene.[8]

Step-by-Step ΔΔCq Calculation:
  • Step 1: Normalization to Housekeeping Gene (Calculate ΔCq) For each sample (both control and this compound-treated), calculate the difference between the Cq value of the target gene and the Cq value of the housekeeping gene.

    • ΔCq = Cq (Target Gene) - Cq (Housekeeping Gene) [8]

  • Step 2: Normalization to Control Sample (Calculate ΔΔCq) Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control sample.

    • ΔΔCq = ΔCq (Treated Sample) - ΔCq (Control Sample) [8]

  • Step 3: Calculate Fold Change The fold change in gene expression is calculated using the formula:

    • Fold Change = 2-ΔΔCq [10]

Example Data Tables

Below is a hypothetical example of data from an experiment evaluating the effect of this compound on the expression of the pro-fibrotic gene COL1A1, normalized to GAPDH.

Table 1: Raw Cq Values (Average of Triplicates)

SampleTreatmentTarget GeneCq (COL1A1)Housekeeping GeneCq (GAPDH)
1Vehicle ControlCOL1A122.5GAPDH19.0
2This compound (10 µM)COL1A124.8GAPDH19.1

Table 2: Calculation of Relative Gene Expression (Fold Change)

SampleCq (COL1A1)Cq (GAPDH)ΔCq (CqCOL1A1 - CqGAPDH)ΔΔCq (ΔCqTreated - ΔCqControl)Fold Change (2-ΔΔCq)
Vehicle Control22.519.03.50.0 (Reference)1.0
This compound (10 µM)24.819.15.72.20.22

Interpretation: In this example, treatment with 10 µM this compound resulted in a fold change of 0.22, indicating that the expression of COL1A1 was downregulated by approximately 78% compared to the vehicle control. This result would be consistent with the anti-fibrotic activity of this compound.

References

Troubleshooting & Optimization

Troubleshooting GB1107 solubility issues for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GB1107, a novel, potent, and selective dual inhibitor of PI3K and mTOR kinases. This guide is intended for researchers, scientists, and drug development professionals to address common solubility and formulation challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a small molecule, ATP-competitive inhibitor of PI3K and mTOR, key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This makes it challenging to prepare suitable formulations for oral or parenteral administration in animal models, potentially leading to low bioavailability, high variability in exposure, and inaccurate pharmacodynamic or efficacy results.[4][5]

Q2: What are the basic solubility properties of this compound?

A2: The solubility of this compound is highly dependent on the solvent and pH. It is practically insoluble in water and aqueous buffers at physiological pH. Below is a summary of its solubility in common laboratory solvents.

Data Presentation: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Classification
Water< 0.001Practically Insoluble
PBS (pH 7.4)< 0.001Practically Insoluble
Ethanol~5Sparingly Soluble
Propylene Glycol (PG)~20Soluble
Polyethylene Glycol 400 (PEG 400)~50Freely Soluble
Dimethyl Sulfoxide (DMSO)> 200Very Soluble
N-Methyl-2-pyrrolidone (NMP)> 200Very Soluble

Note: While DMSO and NMP are excellent solvents, their use in vivo should be minimized due to potential toxicity. They are often used as co-solvents in small percentages.[6]

Q3: What is the recommended starting point for formulating this compound for an oral gavage study in mice?

A3: For initial studies, a simple suspension or a co-solvent-based solution is recommended. A common starting point for a suspension is 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in water. For a co-solvent system, a mixture of PEG 400 and water or PEG 400 and saline can be effective. The choice depends on the required dose concentration.

Troubleshooting Guide: Common Formulation Issues

Q4: My target concentration for an oral study is 10 mg/mL, but this compound is precipitating out of my aqueous vehicle. What should I do?

A4: Precipitation in aqueous vehicles is expected due to this compound's low water solubility. At 10 mg/mL, a simple aqueous suspension may not be physically stable, or the drug may not be sufficiently wetted.

Recommended Solutions:

  • Optimize the Suspension: Increase the viscosity of the vehicle by using a higher concentration of the suspending agent (e.g., 1% MC). Add a wetting agent, such as 0.1% to 0.5% Tween 80 or Polysorbate 80, to improve the dispersion of the drug particles.[7][8]

  • Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area.[5][9] Reducing the particle size of the this compound powder by micronization or milling can significantly improve the stability and homogeneity of the suspension.[10][11][12]

  • Switch to a Co-solvent Formulation: A co-solvent system is necessary when a true solution is required or when high concentrations cannot be achieved with a suspension. See the protocol below for developing a co-solvent vehicle.

Q5: I prepared a 20 mg/mL solution of this compound in 100% PEG 400, but it's too viscous to administer via oral gavage. How can I fix this?

A5: While PEG 400 is an excellent solvent for this compound, its high viscosity can be problematic for accurate dosing.

Recommended Solutions:

  • Dilute with an Aqueous Vehicle: Dilute the PEG 400 formulation with water, saline, or a pH-adjusted buffer. Perform a dilution test to ensure the drug remains in solution. A common combination is 30% PEG 400, 10% Ethanol, and 60% Saline. Always add the aqueous phase slowly to the solvent phase while vortexing.

  • Gently Warm the Formulation: Warming the vehicle to 37°C can reduce its viscosity. Ensure the compound is stable at this temperature and allow the solution to cool to room temperature before dosing.

  • Use an Alternative Co-Solvent: Consider using less viscous solvents like propylene glycol in combination with PEG 400.[13]

Q6: I'm observing high variability in plasma exposure between animals in the same dose group. Could the formulation be the cause?

A6: Yes, formulation issues are a primary cause of high in vivo variability.

Potential Causes & Solutions:

  • Inhomogeneous Suspension: If using a suspension, the drug particles may be settling over time. Ensure the suspension is mixed thoroughly (e.g., by vortexing) immediately before dosing each animal.

  • Precipitation upon Dosing: A clear co-solvent formulation may precipitate when it enters the aqueous environment of the GI tract. This can be mitigated by using self-emulsifying drug delivery systems (SEDDS) or by including polymers that inhibit crystallization.[4][14]

  • Poor Bioavailability: The inherent low solubility of this compound may lead to dissolution-rate-limited absorption. More advanced formulation strategies like solid dispersions or nanoparticle formulations may be required to improve bioavailability.[9][10]

Signaling Pathway & Experimental Workflows

Signaling Pathway

This compound inhibits the PI3K/Akt/mTOR pathway, which is critical for cell proliferation, growth, and survival.[1][15][16] Understanding this pathway helps in designing relevant pharmacodynamic biomarker assays (e.g., measuring phosphorylation of Akt or S6 ribosomal protein).

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes GB1107_PI3K This compound GB1107_PI3K->PI3K GB1107_mTOR This compound GB1107_mTOR->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing dual inhibition by this compound.

Experimental Workflow: Troubleshooting Solubility

This workflow provides a systematic approach to addressing solubility challenges for this compound.

Troubleshooting_Workflow Start Start: Define Target Dose Concentration TrySuspension Attempt Simple Suspension (e.g., 0.5% MC in water) Start->TrySuspension CheckStability Is Suspension Homogeneous & Stable? TrySuspension->CheckStability OptimizeSuspension Optimize Suspension: - Add Wetting Agent (Tween 80) - Increase Viscosity (1% MC) - Reduce Particle Size CheckStability->OptimizeSuspension No Success Proceed with In Vivo Study CheckStability->Success Yes OptimizeSuspension->CheckStability TryCosolvent Develop Co-Solvent System (e.g., PEG 400 / Saline) OptimizeSuspension->TryCosolvent If still fails CheckSolution Is it a Clear, Stable Solution at Target Conc.? TryCosolvent->CheckSolution CheckViscosity Is Viscosity Suitable for Dosing? CheckSolution->CheckViscosity Yes Advanced Consider Advanced Formulation (e.g., Solid Dispersion, SEDDS) CheckSolution->Advanced No Dilute Adjust Ratio / Dilute (e.g., with water/saline) CheckViscosity->Dilute No CheckViscosity->Success Yes Dilute->CheckSolution

Caption: A stepwise workflow for troubleshooting this compound formulation for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a Suspension Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mL suspension of this compound suitable for oral gavage.

Materials:

  • This compound powder (100 mg)

  • Methylcellulose (MC), 0.5% (w/v) in purified water (10 mL)

  • Tween 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Methodology:

  • Weigh 100 mg of this compound powder and place it in a clean glass mortar.

  • Add 1-2 drops of Tween 80 to the powder. This acts as a wetting agent.

  • Triturate the powder with the pestle to form a smooth, uniform paste. This step is critical for preventing particle aggregation.

  • Slowly add approximately 2 mL of the 0.5% MC vehicle to the paste while continuously triturating to ensure thorough mixing.

  • Gradually transfer the resulting slurry into a beaker containing the remaining 8 mL of the 0.5% MC vehicle and a magnetic stir bar.

  • Rinse the mortar and pestle with small volumes of the vehicle from the beaker and add it back to ensure a complete transfer of the drug.

  • Stir the final suspension on a stir plate for at least 30 minutes before dosing.

  • Crucially, maintain continuous stirring and vortex immediately before drawing each dose to ensure homogeneity.

Protocol 2: Preparation of a Co-Solvent Solution (20 mg/mL)

This protocol details the preparation of a 5 mL solution of this compound using a co-solvent system.

Materials:

  • This compound powder (100 mg)

  • PEG 400 (e.g., 2 mL)

  • Propylene Glycol (PG) (e.g., 0.5 mL)

  • Sterile Saline (e.g., 2.5 mL)

  • 5 mL sterile polypropylene tube

  • Vortex mixer

Data Presentation: Example Co-Solvent Vehicle Composition

ComponentVolume (mL)Percentage (%)Role
PEG 4002.040Primary Solvent
Propylene Glycol0.510Co-solvent / Viscosity Reducer
Saline2.550Diluent
Total 5.0 100 -

Methodology:

  • Weigh 100 mg of this compound powder and add it to the 5 mL tube.

  • Add 2.0 mL of PEG 400 to the tube.

  • Add 0.5 mL of Propylene Glycol.

  • Cap the tube and vortex vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can assist dissolution. Ensure the solution is clear and free of particulates.

  • Once the drug is fully dissolved, slowly add the 2.5 mL of saline dropwise while continuously vortexing. Rapid addition of the aqueous phase can cause the drug to precipitate.

  • After adding all the saline, continue to vortex for another 1-2 minutes.

  • Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for administration.

References

GB1107 Technical Support Center: Addressing Cytotoxicity in Non-Transformed Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of GB1107 in non-transformed cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Galectin-3 (Gal-3).[1] Galectin-3 is a β-galactoside-binding lectin involved in various cellular processes, including cell growth, adhesion, differentiation, and apoptosis.[2][3] By inhibiting Galectin-3, this compound can modulate these cellular functions.

Q2: Is this compound expected to be cytotoxic to non-transformed cell lines?

A2: While this compound is often evaluated for its therapeutic effects in cancer models, there is evidence of potential cytotoxicity in non-transformed cells. For instance, the immortalized human thyroid follicular epithelial cell line Nthy-ori 3-1 showed vulnerability to this compound at a concentration of 100 μM.[4] However, other studies with novel galectin-3 inhibitors have reported no detectable cytotoxicity in certain contexts, suggesting that the cytotoxic effects can be cell-type specific.

Q3: What are the potential mechanisms behind this compound-induced cytotoxicity in non-transformed cells?

A3: The precise mechanism of this compound-induced cytotoxicity in all non-transformed cell lines is not fully elucidated. However, given that Galectin-3 is involved in cell survival and proliferation pathways, its inhibition could potentially disrupt these processes, leading to cell death. Galectin-3 can influence signaling pathways such as those involving AKT and β-catenin, which are critical for cell survival. Inhibition of Galectin-3 may lead to apoptosis, as evidenced by increased levels of cleaved caspase-3 in some cell types upon treatment with this compound.

Q4: What are the initial steps I should take if I observe unexpected cytotoxicity with this compound in my non-transformed cell line?

A4: If you observe unexpected cytotoxicity, we recommend the following initial steps:

  • Confirm the concentration of this compound: Ensure that the final concentration in your culture medium is accurate.

  • Assess cell health: Verify the overall health and confluence of your cells before treatment.

  • Check for contamination: Rule out any potential microbial contamination in your cell cultures.

  • Review the literature: Check for any published data on the effects of this compound or other Galectin-3 inhibitors on your specific cell line.

  • Perform a dose-response experiment: Determine the concentration at which cytotoxicity is observed and establish an IC50 (half-maximal inhibitory concentration) value.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when assessing the cytotoxicity of this compound.

Issue 1: High background or inconsistent results in cytotoxicity assays.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reagent Issues Ensure all assay reagents are properly stored, within their expiration date, and prepared according to the manufacturer's instructions.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.
Well-to-Well Contamination Be careful to avoid cross-contamination between wells during reagent addition and plate handling.
Inconsistent Cell Seeding Ensure a single-cell suspension and uniform cell seeding density across all wells of the microplate.
Edge Effects To minimize evaporation and temperature variations, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Interference with Assay Chemistry This compound, like any compound, could potentially interfere with the assay chemistry. Run appropriate controls, such as the compound in cell-free media, to check for direct effects on the assay reagents.
Issue 2: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Different Cellular Mechanisms Measured MTT assays measure metabolic activity, which may decrease due to cytostatic effects (inhibition of proliferation) without immediate cell death. LDH assays measure membrane integrity, which is lost during necrosis or late apoptosis. Consider the mechanism of cell death.
Timing of Assay The optimal time point for detecting cytotoxicity can vary. Perform a time-course experiment to identify the ideal incubation period for your cell line and this compound concentration.
Assay-Specific Limitations Be aware of the limitations of each assay. For example, MTT results can be affected by changes in cellular metabolism that are not directly related to viability.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and include vehicle controls.

  • Set up controls as per the LDH assay kit instructions, which will typically include:

    • Spontaneous LDH release (cells with vehicle)

    • Maximum LDH release (cells with lysis buffer)

    • Background control (medium only)

  • Incubate the plate for the desired time period.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound and include a vehicle control.

  • Incubate for the desired time period.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Example of a Dose-Response Cytotoxicity Data Summary

This compound Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V Assay)
0 (Vehicle Control)100 ± 5.25 ± 1.53 ± 0.8
198 ± 4.86 ± 1.84 ± 1.1
1085 ± 6.115 ± 2.512 ± 2.3
5062 ± 7.338 ± 4.135 ± 3.9
10045 ± 5.955 ± 5.352 ± 4.7

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathways and Experimental Workflows

Galectin3_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Gal3_extra Extracellular Galectin-3 This compound->Gal3_extra Inhibits Receptor Glycoprotein Receptor Gal3_extra->Receptor Binds PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Activates Beta_Catenin β-Catenin Pathway Receptor->Beta_Catenin Activates Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Beta_Catenin->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits

Caption: Simplified signaling pathway of Galectin-3 and the inhibitory action of this compound.

Cytotoxicity_Workflow start Start: Observe unexpected cytotoxicity step1 Step 1: Verify this compound concentration and cell health start->step1 step2 Step 2: Perform Dose-Response Experiment step1->step2 step3 Step 3: Select appropriate cytotoxicity assays step2->step3 assay1 MTT Assay (Metabolic Activity) step3->assay1 assay2 LDH Assay (Membrane Integrity) step3->assay2 assay3 Annexin V/PI Assay (Apoptosis) step3->assay3 step4 Step 4: Perform Time-Course Experiment assay1->step4 assay2->step4 assay3->step4 step5 Step 5: Analyze data and determine IC50 step4->step5 end End: Characterize cytotoxic profile step5->end

Caption: Experimental workflow for troubleshooting and characterizing this compound cytotoxicity.

References

Interpreting unexpected results in GB1107 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GB1107 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3).[1] Its mechanism of action is centered on binding to the carbohydrate-recognition domain (CRD) of Galectin-3, thereby preventing its interaction with various glycoproteins and glycolipids on the cell surface and within the cell.[2] By inhibiting Galectin-3, this compound can modulate several biological pathways involved in inflammation, fibrosis, and cancer progression.[2]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in preclinical research for its anti-cancer and anti-fibrotic properties. Studies have shown its efficacy in reducing tumor growth and metastasis in models of lung adenocarcinoma and uterine serous carcinoma.[3] Additionally, it has demonstrated significant anti-fibrotic effects in liver fibrosis models.[1]

Q3: How does this compound differ from other Galectin-3 inhibitors like TD139?

A3: While both are Galectin-3 inhibitors, they can elicit different cellular responses. For instance, in thyroid cancer cell lines, TD139 was shown to reduce cell viability and induce apoptosis, whereas this compound did not have a significant effect on cell viability but did inhibit cell migration and invasion.[4] This highlights that different inhibitors, although targeting the same protein, may have distinct downstream effects depending on the cell type and context.

Q4: What are the known downstream signaling pathways affected by this compound?

A4: By inhibiting Galectin-3, this compound has been shown to attenuate AKT phosphorylation and decrease the expression of β-catenin.[4] Inconsistent effects have been observed on the MAPK/ERK pathway.[4] this compound also influences the tumor microenvironment by increasing M1 macrophage polarization and CD8+ T-cell infiltration.[3]

Troubleshooting Guide for Unexpected Results

This section addresses common unexpected outcomes in this compound experiments and provides potential interpretations and troubleshooting steps.

In Vitro Experiments

Q5: I am not observing any effect of this compound on the viability of my cancer cell line in an MTT or CCK-8 assay. Is the compound inactive?

A5: Not necessarily. An important consideration is that the primary mechanism of this compound may not be direct cytotoxicity in all cell types.

  • Possible Interpretation 1: As observed in thyroid cancer cells, this compound's main effects might be on cell migration, invasion, or anoikis resistance rather than proliferation.[4]

  • Possible Interpretation 2: The concentration range or treatment duration may be suboptimal for your specific cell line.

  • Possible Interpretation 3: The expression level of Galectin-3 in your cell line might be too low for this compound to exert a significant effect on viability.

Troubleshooting Steps:

  • Assess other cellular functions: Perform migration (e.g., wound healing or transwell) and invasion assays to determine if this compound affects these phenotypes.

  • Confirm Galectin-3 expression: Verify the expression of Galectin-3 in your cell line at the protein level (Western blot or flow cytometry) and mRNA level (RT-qPCR).

  • Optimize treatment conditions: Conduct a dose-response experiment with a wider range of this compound concentrations and extend the treatment duration.

  • Include a positive control: Use a compound known to induce cell death in your cell line to validate the assay itself.

Q6: I see an increase in apoptotic markers (e.g., cleaved caspase-3, Annexin V staining) after this compound treatment, but my cell viability assay shows no change.

A6: This discrepancy can arise from several factors related to the timing and nature of the assays.

  • Possible Interpretation 1: The apoptotic effect may be modest and offset by a cytostatic effect, resulting in no net change in viable cell number at the time of the assay.

  • Possible Interpretation 2: The cell viability assay (e.g., MTT) relies on metabolic activity, which might not be immediately compromised in early-stage apoptosis.

  • Possible Interpretation 3: The timing of the assays is critical. Apoptosis may be occurring at a different time point than when the viability assay is performed.

Troubleshooting Steps:

  • Time-course experiment: Perform both apoptosis and viability assays at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of the cellular response.

  • Use a different viability assay: Try a viability assay based on a different principle, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain).

  • Correlate with cell cycle analysis: Perform cell cycle analysis by flow cytometry to see if this compound induces cell cycle arrest, which could explain the lack of change in overall cell number despite some apoptosis.

In Vivo Experiments

Q7: In my CCl4-induced liver fibrosis mouse model, I am not seeing a significant reduction in fibrosis with this compound treatment.

A7: Several factors in an in vivo model can contribute to a lack of efficacy.

  • Possible Interpretation 1: The timing and dose of this compound administration may not be optimal for the chosen model and strain of mice.

  • Possible Interpretation 2: The severity of fibrosis in your model may be too advanced for the therapeutic intervention to show a significant effect within the treatment window.

  • Possible Interpretation 3: Issues with drug formulation or administration may be leading to poor bioavailability.

Troubleshooting Steps:

  • Verify drug administration: Ensure accurate and consistent oral gavage technique.

  • Assess drug exposure: If possible, perform pharmacokinetic analysis to measure this compound levels in plasma to confirm bioavailability.

  • Optimize treatment regimen: Consider initiating this compound treatment earlier in the fibrosis induction period or increasing the dose, based on literature.[1]

  • Histological analysis: Ensure that the methods for inducing and assessing fibrosis (e.g., Picrosirius Red staining, collagen quantification) are consistent and reproducible.

Q8: I am not observing the expected shift in macrophage polarization (from M2 to M1) in my tumor model after this compound treatment.

A8: The tumor microenvironment is complex, and multiple factors can influence macrophage polarization.

  • Possible Interpretation 1: The specific tumor model may have a microenvironment that is strongly skewed towards M2 polarization, making it resistant to modulation by Galectin-3 inhibition alone.

  • Possible Interpretation 2: The timing of tissue collection and analysis may not be optimal to observe the shift in macrophage phenotype.

  • Possible Interpretation 3: The markers used to define M1 and M2 macrophages may not be sufficient or appropriate for your model.

Troubleshooting Steps:

  • Comprehensive marker analysis: Use a panel of markers for both M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) macrophages in your immunofluorescence or flow cytometry analysis.

  • Functional assays: In addition to markers, assess macrophage function (e.g., cytokine production) to confirm their polarization state.

  • Time-course analysis: Analyze tumors at different time points during treatment to capture the dynamics of immune cell infiltration and polarization.

  • Combination therapy: Consider combining this compound with other immunomodulatory agents, such as checkpoint inhibitors, which has been shown to have synergistic effects.[3]

Data Presentation

Table 1: In Vitro Effects of this compound vs. TD139 on Thyroid Cancer Cells

ParameterCell LineThis compound (100 µM)TD139 (100 µM)Reference
Cell Viability FTC-133No significant change~41% reduction[4]
8505CNo significant change~50% reduction[4]
Apoptosis (Sub-G1) FTC-133No significant changeSignificant increase[4]
8505CNo significant changeSignificant increase[4]
Migration FTC-133, 8505CDose-dependent inhibitionDose-dependent inhibition[4]
Invasion FTC-133, 8505CDose-dependent inhibitionDose-dependent inhibition[4]

Table 2: In Vivo Effects of this compound in Preclinical Models

ModelAnimalTreatmentKey FindingsReference
Lung Adenocarcinoma CD-1 Nude Mice10 mg/kg, p.o., dailyReduced tumor growth and weight[3][5][6]
Liver Fibrosis C57BL/6 Mice10 mg/kg, p.o., dailyReduced plasma transaminases, liver Gal-3, and liver fibrosis[1][7]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100 µM) or vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Seed cells and treat with this compound or controls as for the viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

In Vivo CCl4-Induced Liver Fibrosis Model
  • Induce liver fibrosis in mice (e.g., C57BL/6) by intraperitoneal injection of carbon tetrachloride (CCl4) twice weekly for 8 weeks.

  • In the final 4 weeks of CCl4 treatment, administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.[1]

  • At the end of the treatment period, collect blood and liver tissue.

  • Assess liver enzymes (ALT, AST) in the plasma.

  • Fix liver tissue in formalin, embed in paraffin, and section.

  • Stain sections with Picrosirius Red to visualize and quantify collagen deposition as a measure of fibrosis.

Visualizations

GB1107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits TGFBR TGF-β Receptor Gal3->TGFBR Modulates Integrin Integrins Gal3->Integrin Modulates AKT AKT TGFBR->AKT ... Integrin->AKT ... pAKT p-AKT AKT->pAKT Phosphorylation BetaCatenin β-catenin pAKT->BetaCatenin Stabilizes Fibrosis Fibrosis Genes (e.g., Collagen) BetaCatenin->Fibrosis Promotes Transcription Migration Cell Migration & Invasion BetaCatenin->Migration Promotes

Caption: Simplified signaling pathway of Galectin-3 and its inhibition by this compound.

Experimental_Workflow start Hypothesis: This compound reduces tumor growth invitro In Vitro Studies (e.g., Cancer Cell Line) start->invitro invivo In Vivo Studies (e.g., Xenograft Model) start->invivo viability Cell Viability Assay (CCK-8/MTT) invitro->viability migration Migration/Invasion Assay (Transwell) invitro->migration apoptosis Apoptosis Assay (Annexin V) invitro->apoptosis tumor_growth Measure Tumor Volume and Weight invivo->tumor_growth histology Immunohistochemistry (e.g., Ki67, CD31) invivo->histology data_analysis Data Analysis & Interpretation viability->data_analysis migration->data_analysis apoptosis->data_analysis tumor_growth->data_analysis histology->data_analysis

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

Troubleshooting_Tree start Unexpected Result: No effect on cell viability q1 Is Gal-3 expressed in your cell line? start->q1 a1_no Result Interpretation: Low target expression. Select a different cell line. q1->a1_no No a1_yes Yes q1->a1_yes q2 Have you assessed other cellular functions? a1_yes->q2 a2_no Action: Perform migration/invasion assays. q2->a2_no No a2_yes Yes q2->a2_yes q3 Are migration/invasion inhibited? a2_yes->q3 a3_yes Result Interpretation: This compound is cytostatic, not cytotoxic in this model. q3->a3_yes Yes a3_no Action: Re-evaluate experimental conditions (dose, duration, formulation). q3->a3_no No

Caption: Troubleshooting decision tree for interpreting a lack of effect on cell viability.

References

Technical Support Center: Overcoming Resistance and Optimizing GB1107 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Galectin-3 (Gal-3) inhibitor, GB1107. Our goal is to help you overcome challenges and understand the mechanisms related to treatment efficacy and potential resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and orally active small molecule inhibitor of Galectin-3 (Gal-3).[1][2] Gal-3 is a β-galactoside-binding lectin that is often highly expressed in the tumor microenvironment of aggressive cancers and is correlated with poor patient survival.[2][3] By inhibiting Gal-3, this compound can disrupt multiple cancer-promoting processes, including cell proliferation, invasion, metastasis, and resistance to apoptosis (anoikis).[1][4] Furthermore, this compound modulates the tumor microenvironment by promoting a shift towards an anti-tumor immune response.[2][5]

Q2: My cancer cells show reduced sensitivity or a lack of response to this compound monotherapy. What are the potential underlying reasons?

While direct resistance mechanisms to this compound are still under investigation, a lack of response is often linked to the specific dependencies of the cancer cell line and its microenvironment. Potential reasons include:

  • Low Galectin-3 Expression: The target cells may not express sufficient levels of Gal-3 for this compound to exert a significant effect.

  • Compensatory Signaling: Cancer cells may activate alternative signaling pathways to bypass the inhibition of Gal-3-mediated pathways. Key pathways to investigate include PI3K/AKT, ERK, and Notch.[1][4][6]

  • Primary Role in Metastasis vs. Viability: In some cancer types, the primary effect of Gal-3 inhibition is not on direct cell viability but on preventing anoikis resistance, migration, and invasion.[4][7] Therefore, a standard cell viability assay may not capture the full anti-cancer effect of the compound.

  • Immunosuppressive Microenvironment: The anti-tumor effects of this compound are significantly linked to its ability to modulate the immune system, such as increasing CD8+ T-cell infiltration.[2][8] In in vitro monocultures or in immunodeficient animal models, this crucial aspect of its mechanism is absent.

Q3: How can I determine if my experimental model is suitable for this compound treatment?

First, verify the expression of Galectin-3 in your cancer cell line or tumor model via Western Blot, IHC, or qPCR. A model with moderate to high Gal-3 expression is more likely to respond. Second, assess the functional role of Gal-3 by conducting migration, invasion, or anoikis resistance assays. If these processes are inhibited by this compound, it indicates a functional dependency on Gal-3.

Q4: Can this compound be used to overcome resistance to other cancer therapies?

Yes, a key application of this compound is in combination therapies to overcome resistance to other treatments.

  • Trastuzumab Resistance (HER2+ Breast Cancer): Gal-3 can activate the HER2/PI3K/AKT and Notch1 signaling pathways, contributing to trastuzumab resistance. This compound can help reverse this resistance.[1]

  • Cetuximab Resistance (Oral Squamous Cell Carcinoma): this compound has been shown to suppress the growth of cetuximab-resistant tumors, likely through the inhibition of the p-ERK1/2 and p-Akt signaling pathways.[6]

  • Immune Checkpoint Inhibitor Resistance: this compound can augment the response to PD-L1 blockade by increasing the infiltration of CD8+ T-cells and promoting an M1 macrophage phenotype in the tumor microenvironment.[2][5][8]

Section 2: Troubleshooting Guides

Problem: Suboptimal Anti-Tumor Effect of this compound Monotherapy in vivo

If you observe a weaker-than-expected anti-tumor response with this compound alone, consider the following.

  • Possible Cause 1: Activation of Compensatory Signaling Pathways.

    • Troubleshooting Steps: Analyze tumor lysates from treated and control groups for the activation status (i.e., phosphorylation) of key signaling proteins in pathways like PI3K/AKT and MAPK/ERK. Increased phosphorylation in these pathways may indicate a compensatory response.

  • Possible Cause 2: An Immunosuppressive Tumor Microenvironment.

    • Troubleshooting Steps: The efficacy of this compound in vivo is often tied to its ability to stimulate an anti-tumor immune response.[3][5] If your animal model is immunodeficient, or if the tumor has a low level of immune cell infiltration, the effect of this compound may be limited. Consider using a syngeneic model with an intact immune system. A combination therapy approach with an immune checkpoint inhibitor is highly recommended.[2][9]

Section 3: Visualizations and Diagrams

Signaling Pathways & Experimental Workflows

GB1107_Mechanism_of_Action cluster_effects Downstream Effects cluster_pathways Modulated Pathways This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits Immune Enhanced Anti-Tumor Immunity Gal3->Immune Inhibits (via M2 Polarization) AKT PI3K/AKT/β-catenin Gal3->AKT Notch Notch1 Gal3->Notch ERK MAPK/ERK Gal3->ERK Prolif Decreased Proliferation & Invasion Anoikis Increased Anoikis AKT->Prolif AKT->Anoikis Inhibits Notch->Prolif ERK->Prolif

Caption: High-level overview of this compound's mechanism of action.

Troubleshooting_Workflow Start Start: Suboptimal This compound Efficacy Observed CheckGal3 1. Confirm Galectin-3 Expression (WB/IHC) Start->CheckGal3 LowGal3 Result: Low/No Expression Model may not be suitable. CheckGal3->LowGal3 Low HighGal3 Result: High Expression CheckGal3->HighGal3 High AssayType 2. Are you using a viability assay (e.g., MTT, CTG)? HighGal3->AssayType SwitchAssay 3. Perform Functional Assays: - Migration/Invasion - Anoikis Resistance Assay AssayType->SwitchAssay Yes CheckPathways 4. Analyze Compensatory Pathways (p-AKT, p-ERK via WB) AssayType->CheckPathways No YesAssay Yes NoAssay No SwitchAssay->CheckPathways Combine 5. Test Combination Therapy (e.g., with anti-PD-L1) CheckPathways->Combine

Caption: Troubleshooting workflow for suboptimal this compound efficacy.

Synergy_Diagram cluster_TME Tumor Microenvironment (TME) This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits TCell CD8+ T-Cell This compound->TCell Increases Infiltration AntiPDL1 Anti-PD-L1 Ab PDL1 PD-L1 AntiPDL1->PDL1 Blocks TAM M2 Macrophage (Immunosuppressive) Gal3->TAM Promotes TAM->TCell Suppresses CancerCell Cancer Cell TumorGrowth Tumor Growth & Survival CancerCell->TumorGrowth PD1 PD-1 PDL1->PD1 Binds TCell->CancerCell Kills Apoptosis Tumor Cell Apoptosis TCell->Apoptosis PD1->TCell Inhibits Activity

Caption: Synergistic anti-tumor action of this compound and anti-PD-L1 therapy.

Section 4: Key Experimental Protocols

Protocol 1: Anoikis Resistance Assay

This assay determines the ability of this compound to counteract anoikis resistance, a hallmark of metastatic cancer cells.

  • Plate Coating: Coat a 96-well plate with poly-2-hydroxyethyl methacrylate (poly-HEMA) to prevent cell adhesion. Allow it to dry completely in a sterile hood.

  • Cell Seeding: Seed your cancer cells (e.g., 5,000 cells/well) onto the poly-HEMA-coated plates in serum-free media.

  • Treatment: Add this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48 hours.

  • Staining: Add Hoechst 33342 (for total nuclei) and Propidium Iodide (PI, for dead cells) to each well.

  • Imaging and Analysis: Capture images using a fluorescence microscope. The percentage of dead cells (PI-positive) out of the total cell population (Hoechst-positive) is calculated. An increase in PI-positive cells in this compound-treated wells indicates suppression of anoikis resistance.[4]

Protocol 2: Western Blot Analysis for Key Signaling Pathways

This protocol is for assessing how this compound affects signaling pathways implicated in treatment resistance.

  • Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-catenin

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein for AKT and ERK suggests pathway inhibition by this compound.[4][6]

Section 5: Summary Data Tables

Table 1: Summary of this compound Effects on Signaling Pathways
Cancer TypePathwayEffect of this compoundReference
HER2+ Breast CancerPI3K/AKTDownregulation[1]
HER2+ Breast CancerNotch1Downregulation[1]
Thyroid CancerAKT PhosphorylationAttenuated[4]
Thyroid Cancerβ-catenin ExpressionDecreased[4]
Thyroid CancerERK PhosphorylationDecreased[4]
Cetuximab-Resistant OSCCp-ERK1/2 ExpressionInhibited[6]
Cetuximab-Resistant OSCCp-Akt ExpressionInhibited[6]
Table 2: Example In Vivo Efficacy of this compound Combination Therapy

Data synthesized from a study on lung adenocarcinoma in a syngeneic mouse model.[9]

Treatment GroupChange in Tumor Volume (vs. Control)Change in Tumor Weight (vs. Control)Key Finding
This compound (10 mg/kg, daily)No significant reductionNo significant reductionMonotherapy had minimal impact when delayed.
α-PD-L1 (200 µg, 2x weekly)No significant reductionNo significant reductionMonotherapy had minimal impact when delayed.
This compound + α-PD-L1 -49.5% -51.4% Significant synergistic anti-tumor effect.

References

Best practices for long-term storage of GB1107 solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of GB1107 solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture.[1][4]

Q2: What are the optimal conditions for long-term storage of this compound stock solutions?

A2: For long-term stability, stock solutions of this compound should be stored at -80°C, where they can be viable for up to two years.[1][2] For shorter-term storage, -20°C is acceptable for up to one year, and in some cases, for one month.[1][2][4] To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4] Some suppliers also recommend storing the solution under nitrogen.[1][2]

Q3: How should solid (powder) this compound be stored?

A3: Solid this compound should be stored at -20°C, where it can remain stable for up to three years.[3] It is advisable to keep it in a dry, dark place.[5]

Q4: Can I store my working solution for in vivo experiments?

A4: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1] Storing diluted, aqueous-based solutions for extended periods is not advised due to potential instability and precipitation.

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving in DMSO.

  • Solution 1: Sonication. Use an ultrasonic bath to aid dissolution. This is a commonly recommended procedure for this compound.[1][2][3]

  • Solution 2: Gentle Warming. If sonication is insufficient, you may gently warm the solution. However, be cautious with temperature to avoid degradation.

  • Solution 3: Check DMSO Quality. Ensure you are using a fresh, anhydrous stock of DMSO. Hygroscopic DMSO that has absorbed moisture will have a reduced ability to dissolve this compound.[1][4]

Problem 2: The this compound solution precipitated after dilution in my aqueous buffer/media.

  • Solution 1: Stepwise Dilution. Avoid adding the concentrated DMSO stock directly into the aqueous solution. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer.

  • Solution 2: Final DMSO Concentration. Ensure the final concentration of DMSO in your working solution is low, typically less than 0.5% for cell-based assays, to maintain solubility and minimize cytotoxicity.

  • Solution 3: Use of Co-solvents. For in vivo preparations, formulations often include co-solvents like PEG300, Tween-80, or SBE-β-CD to improve solubility in aqueous environments.[1][2]

Problem 3: I have subjected my stock solution to multiple freeze-thaw cycles. Is it still viable?

  • Solution: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound.[1][4] If you have done this multiple times, the concentration and efficacy of your solution may be compromised. It is best practice to discard the solution and prepare a fresh one from your solid stock, making sure to aliquot it for future use.

Storage Conditions Summary

FormSolventTemperatureDurationKey Recommendations
Solid Powder N/A-20°CUp to 3 years[3]Store in a dry, dark location.[5]
Stock Solution DMSO-80°CUp to 2 years[1][2]Aliquot to avoid freeze-thaw cycles.[1][4]
Stock Solution DMSO-20°C1 month to 1 year[1][2][4]Store under nitrogen.[1][2] Use fresh, anhydrous DMSO.[1][4]
Working Solution Aqueous Buffer/MediaN/AN/APrepare fresh for each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Methodology:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (MW: 522.32 g/mol ), you would need 5.22 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear.[1][2][3]

  • Once fully dissolved, create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation

Methodology:

This protocol is based on a formulation for oral administration in mice.[1][2]

  • Begin with a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final working solution, add each solvent sequentially in the following proportions:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock, followed by 400 µL of PEG300. Mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Finally, add 450 µL of saline and vortex until a clear solution is formed.

  • This working solution should be prepared fresh on the day of the experiment and used immediately.[1]

Visualizations

Signaling Pathways and Experimental Workflows

GB1107_Signaling_Pathway This compound Mechanism of Action cluster_fibrosis Fibrosis Pathway cluster_cancer_immunity Cancer Immunity Pathway This compound This compound Gal3 Extracellular Galectin-3 This compound->Gal3 Inhibits M1_Macrophage M1 Macrophage (Anti-tumor) This compound->M1_Macrophage Promotes T_Cell_Infiltration T-Cell Infiltration & Activation This compound->T_Cell_Infiltration Enhances TGFbR TGF-β Receptor Gal3->TGFbR Activates Integrin Integrins (αvβ1, αvβ5, αvβ6) Gal3->Integrin Binds to T_Cell CD8+ T-Cell Gal3->T_Cell Suppresses Macrophage M2 Macrophage Gal3->Macrophage Promotes M2 Polarization Myofibroblast Myofibroblast Activation TGFbR->Myofibroblast Promotes Integrin->Myofibroblast Promotes Fibrosis Fibrosis (Collagen Deposition) Myofibroblast->Fibrosis Immune_Suppression Tumor Immune Evasion Macrophage->Immune_Suppression

Caption: this compound inhibits Galectin-3, blocking pro-fibrotic and immunosuppressive pathways.

Experimental_Workflow General Experimental Workflow for this compound start Start: Solid this compound prep_stock Prepare Concentrated Stock Solution (DMSO) start->prep_stock aliquot Aliquot & Store at -80°C prep_stock->aliquot prep_working Prepare Fresh Working Solution aliquot->prep_working invitro In Vitro Assay (e.g., Cell Culture) prep_working->invitro invivo In Vivo Model (e.g., Mouse Dosing) prep_working->invivo analysis Analysis (e.g., Flow Cytometry, IHC, RNAseq) invitro->analysis invivo->analysis end End: Data Interpretation analysis->end

Caption: Workflow for preparing and using this compound in research experiments.

References

Mitigating Variability in GB1107 In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in in vivo experiments involving GB1107, a potent and selective oral inhibitor of Galectin-3. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active small molecule that selectively inhibits Galectin-3 (Gal-3) with a high affinity (Kd of 37 nM for human Galectin-3).[1] By blocking Gal-3, this compound has been shown to reduce tumor growth and metastasis in lung adenocarcinoma models.[1][2] Its mechanism involves promoting an anti-tumor immune response by increasing M1 macrophage polarization and the infiltration of CD8+ T cells into the tumor microenvironment.[1][2] Furthermore, this compound can potentiate the effects of immune checkpoint inhibitors, such as PD-L1 blockade, by increasing the expression of cytotoxic and apoptotic effector molecules.[1][3]

Q2: What are the most common sources of variability in this compound in vivo experiments?

A2: Variability in in vivo experiments with this compound can arise from several factors, including:

  • Drug Formulation and Administration: Inconsistent preparation of the this compound solution can lead to variability in the administered dose. The oral route of administration can also introduce variability due to differences in absorption and metabolism among individual animals.

  • Animal Husbandry and Health: The age, sex, weight, and overall health status of the animals can significantly impact drug metabolism and therapeutic response. Stress from handling and environmental conditions can also contribute to variability.

  • Tumor Implantation Technique: For oncology studies, inconsistencies in the number of cells injected, the injection site, and the depth of injection can lead to variations in tumor growth rates.

  • Endpoint Measurement: Subjectivity in tumor measurement and variations in the timing and method of tissue collection and processing can introduce significant variability.

Q3: How should I prepare and store this compound for in vivo studies?

A3: Proper preparation and storage of this compound are critical for ensuring consistent dosing. Stock solutions of this compound can be stored at -80°C for up to two years or at -20°C for up to one year, preferably under a nitrogen atmosphere.[1] For oral administration, this compound can be formulated in various vehicles. It is crucial to ensure the compound is fully dissolved; heating or sonication may be necessary if precipitation occurs.[1] Consistent formulation from batch to batch is key to minimizing variability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in tumor growth between animals in the same treatment group. Inconsistent oral gavage technique leading to inaccurate dosing.Ensure all personnel are properly trained in oral gavage. Verify the volume administered to each animal. Consider using colored dye in a practice solution to visually confirm successful administration.
Poor solubility or precipitation of this compound in the vehicle.Prepare fresh formulations for each experiment. Visually inspect the solution for any precipitation before administration. If solubility is an issue, consider optimizing the vehicle composition based on provided formulations.[1]
Variation in the number of viable tumor cells implanted.Use a hemocytometer to accurately count viable cells before implantation. Ensure a homogenous cell suspension is maintained during the implantation procedure.
Inconsistent anti-tumor efficacy of this compound. Differences in the immune status of the animals.Use age- and sex-matched animals from a reputable supplier. Allow for an acclimatization period before starting the experiment. Monitor animal health closely throughout the study.
Suboptimal timing of treatment initiation.Initiate treatment when tumors have reached a consistent, predetermined size across all animals. Randomize animals into treatment groups only after tumors are established.
Unexpected toxicity or adverse effects. Incorrect dose calculation or formulation error.Double-check all dose calculations. Ensure the correct concentration of this compound in the formulation. Start with a dose-ranging study to determine the maximum tolerated dose in your specific animal model.
Animal health issues unrelated to the treatment.Implement a robust animal health monitoring program. Remove any animals that show signs of illness not related to the experimental treatment from the study.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a 10 mg/kg dose of this compound for a 20g mouse.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Calculate the required amount of this compound. For a 10 mg/kg dose in a 20g mouse, you will need 0.2 mg of this compound per mouse.

  • Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Dissolve the calculated amount of this compound powder in the appropriate volume of the vehicle to achieve the desired final concentration for oral gavage (typically 100-200 µL per 20g mouse).

  • Ensure the this compound is completely dissolved. If necessary, use gentle heating or sonication.[1]

  • Visually inspect the solution for any particulates before administration.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model of Lung Adenocarcinoma

This protocol outlines a typical efficacy study using this compound.

Materials and Animals:

  • C57/Bl6 wild-type mice (age and sex-matched)

  • Lewis Lung Carcinoma (LLC) cells

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant LLC cells into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined average size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily.[1][4]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

Visualizations

GB1107_Signaling_Pathway cluster_TME Tumor Microenvironment This compound This compound Gal3 Galectin-3 This compound->Gal3 Inhibits PDL1 PD-L1 This compound->PDL1 Potentiates Blockade Macrophage Macrophage Gal3->Macrophage Promotes M2 polarization CD8T CD8+ T Cell Gal3->CD8T Inhibits activation M1_Macrophage M1 Macrophage (Anti-tumor) Macrophage->M1_Macrophage Polarization Activated_CD8T Activated CD8+ T Cell (Cytotoxic) CD8T->Activated_CD8T Activation Tumor_Cell Tumor Cell Activated_CD8T->Tumor_Cell Induces Apoptosis Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis PD1 PD-1 PDL1->PD1 Inhibitory Signal

Caption: this compound Signaling Pathway in the Tumor Microenvironment.

Experimental_Workflow start Start animal_prep Animal Acclimatization (Age & Sex Matched) start->animal_prep tumor_implant Tumor Cell Implantation (Consistent Cell Number & Site) animal_prep->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomization into Groups (Consistent Tumor Volume) tumor_growth->randomization treatment This compound/Vehicle Administration (Consistent Formulation & Dosing) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tissue Collection & Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow to Minimize Variability in this compound In Vivo Experiments.

Troubleshooting_Logic high_variability High In-Group Variability? check_formulation Check this compound Formulation high_variability->check_formulation Yes inconsistent_efficacy Inconsistent Efficacy? high_variability->inconsistent_efficacy No check_dosing Review Dosing Technique check_formulation->check_dosing check_implant Verify Tumor Implantation check_dosing->check_implant solution Implement Corrective Actions check_implant->solution check_animals Assess Animal Health & Immune Status inconsistent_efficacy->check_animals Yes unexpected_toxicity Unexpected Toxicity? inconsistent_efficacy->unexpected_toxicity No check_timing Review Treatment Start Time check_animals->check_timing check_timing->solution check_dose_calc Verify Dose Calculation unexpected_toxicity->check_dose_calc Yes unexpected_toxicity->solution No check_animal_health Monitor Animal Health check_dose_calc->check_animal_health check_animal_health->solution

Caption: Troubleshooting Logic for this compound In Vivo Experiments.

References

Validation & Comparative

Comparing the efficacy of GB1107 with other Galectin-3 inhibitors like TD139.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and characteristics of two prominent Galectin-3 inhibitors, GB1107 and TD139. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for their specific research and development needs.

Introduction to Galectin-3 and its Inhibition

Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of pathological processes, including fibrosis, inflammation, and cancer progression. Its multifaceted role in cell adhesion, signaling, and immune modulation has made it an attractive therapeutic target. By binding to cell surface glycans, Galectin-3 can form lattices that modulate the activity of various receptors, including the transforming growth factor-beta (TGF-β) receptor, and influence immune cell responses.[1][2] The inhibition of Galectin-3, therefore, presents a promising strategy for the treatment of various diseases. This guide focuses on two small molecule inhibitors of Galectin-3: this compound, an orally available compound primarily investigated for its anti-cancer properties, and TD139 (also known as GB0139), an inhaled inhibitor developed for the treatment of idiopathic pulmonary fibrosis (IPF).

Comparative Efficacy and Quantitative Data

While no direct head-to-head comparative studies between this compound and TD139 have been identified in the public domain, this section presents a parallel summary of their reported efficacy and key quantitative parameters based on independent preclinical and clinical investigations.

Table 1: In Vitro and In Vivo Efficacy of this compound
ParameterValue/ResultExperimental ModelSource
Binding Affinity (Kd) 37 nM (human Galectin-3)Not specified[3]
In Vivo Efficacy 46.2% reduction in tumor weightHuman lung A549 adenocarcinoma xenografts in CD-1 nude mice[4]
79.2% reduction in tumor burdenLLC1-luciferase metastasis model in mice[5]
Dosage 10 mg/kg, once daily, oralMouse models of lung adenocarcinoma[4][6]
Mechanism of Action Increased M1 macrophage polarization and CD8+ T-cell infiltrationSyngeneic mouse lung adenocarcinoma model[7][8]
Potentiates PD-L1 blockadeSyngeneic mouse lung adenocarcinoma model[7]
Table 2: In Vitro and In Vivo Efficacy of TD139 (GB0139)
ParameterValue/ResultExperimental ModelSource
Binding Affinity (Kd) 2.1 ± 0.1 nMNot specified[9]
IC50 361 ± 108 nM (on IPF macrophages)Ex vivo human IPF macrophages[9]
In Vivo Efficacy (Clinical) -52.52% change in BAL macrophage Gal-3 (3 mg dose)Phase 1/2a clinical trial in IPF patients[9]
-78.60% change in BAL macrophage Gal-3 (10 mg dose)Phase 1/2a clinical trial in IPF patients[10]
Dosage (Clinical) 0.3 mg, 3 mg, or 10 mg, once daily, inhaledPhase 1/2a clinical trial in IPF patients[11][12]
Pharmacokinetics T½ of ~8 hours in plasmaHealthy volunteers and IPF patients[11][12]
>567-fold higher concentration in lungs than bloodIPF patients[11][12][13]
Mechanism of Action Suppression of Gal-3 expression on alveolar macrophagesClinical trial in IPF patients[11][12][13]
Reduction in plasma biomarkers of fibrosis (PDGF-BB, PAI-1, YKL-40)Clinical trial in IPF patients[9][10]

Experimental Protocols

Syngeneic Mouse Model of Lung Adenocarcinoma (for this compound evaluation)

This protocol describes a general procedure for establishing a syngeneic mouse model of lung adenocarcinoma to evaluate the efficacy of orally administered Galectin-3 inhibitors like this compound.

1. Cell Culture:

  • Lewis Lung Carcinoma (LLC1) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Animal Model:

  • C57BL/6 mice (6-8 weeks old) are used as the syngeneic host for LLC1 cells.

3. Tumor Implantation:

  • LLC1 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of Matrigel and serum-free media.
  • A suspension containing 1 x 10^6 LLC1 cells in a volume of 100 µL is injected subcutaneously into the flank of each mouse.[6]

4. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., ~100-150 mm³), mice are randomized into treatment and control groups.
  • This compound is administered once daily via oral gavage at a dose of 10 mg/kg.[6] The control group receives the vehicle solution.

5. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
  • At the end of the study, mice are euthanized, and tumors are excised and weighed.
  • Tumor tissue can be further processed for histological analysis, immunohistochemistry (e.g., for immune cell markers like CD8, F4/80), and gene expression analysis (e.g., qPCR for cytokines and chemokines).[14]

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model (General Protocol)

This protocol outlines a common method for inducing liver fibrosis in mice, which can be adapted to assess the anti-fibrotic efficacy of Galectin-3 inhibitors.

1. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are typically used.

2. Induction of Fibrosis:

  • Carbon tetrachloride (CCl₄) is diluted in a vehicle such as corn oil or olive oil (e.g., 1:4 v/v).
  • The CCl₄ solution is administered to mice via intraperitoneal (i.p.) injection twice a week for a period of 4-8 weeks.[15]

3. Treatment Protocol:

  • Treatment with the Galectin-3 inhibitor can be prophylactic (starting before or at the same time as CCl₄ administration) or therapeutic (starting after fibrosis has been established).
  • The inhibitor is administered at the desired dose and route (e.g., oral gavage for this compound).[15]

4. Assessment of Fibrosis:

  • At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.
  • Liver fibrosis is assessed by:
  • Histology: Staining of liver sections with Picrosirius Red or Masson's trichrome to visualize collagen deposition.
  • Hydroxyproline Assay: Quantification of collagen content in the liver.
  • Gene Expression Analysis: qPCR for fibrosis-related genes (e.g., Col1a1, Acta2, Timp1).
  • Liver damage is assessed by measuring the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

Signaling Pathways and Mechanism of Action

Galectin-3 in TGF-β Signaling and Fibrosis

Galectin-3 plays a crucial role in potentiating TGF-β signaling, a key pathway in the development of fibrosis. Extracellular Galectin-3 can form a lattice with cell surface glycoproteins, including the TGF-β receptor and integrins. This lattice formation is thought to facilitate the clustering of these receptors, thereby enhancing TGF-β-mediated downstream signaling, which includes the phosphorylation of Smad2 and Smad3, leading to the transcription of pro-fibrotic genes. Galectin-3 inhibitors, by binding to the carbohydrate recognition domain of Galectin-3, are believed to disrupt this lattice formation and attenuate the pro-fibrotic signaling cascade.

TGFB_Signaling TGFB1 TGFB1 Galectin3 Galectin3 TGFBR TGF-β Receptor Galectin3->TGFBR Integrin Integrin Galectin3->Integrin GB1107_TD139 This compound / TD139 GB1107_TD139->Galectin3 Inhibition Smad2_3 Smad2/3 TGFBR->Smad2_3 pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Nucleus Nucleus pSmad2_3->Nucleus Pro_fibrotic_Genes Pro-fibrotic Gene Transcription Nucleus->Pro_fibrotic_Genes

Caption: Galectin-3 mediated TGF-β signaling pathway and point of inhibition.

Galectin-3 in Immune Response Modulation

Galectin-3 is a significant modulator of the tumor microenvironment and immune responses. It can be secreted by tumor cells and various immune cells, including macrophages. In the context of cancer, Galectin-3 can promote an immunosuppressive environment by favoring the polarization of macrophages towards an M2-like phenotype and by suppressing the activation and function of cytotoxic CD8+ T-cells.[7][8] Inhibition of Galectin-3, as demonstrated with this compound, can reverse this immunosuppression by promoting M1 macrophage polarization and enhancing the infiltration and cytotoxic activity of CD8+ T-cells.[7][8] This provides a rationale for combining Galectin-3 inhibitors with immune checkpoint inhibitors like anti-PD-L1 antibodies.

Immune_Response_Modulation cluster_inhibition Effect of this compound Tumor_Cell Tumor Cell Galectin3 Secreted Galectin-3 Macrophage Macrophage Galectin3->Macrophage CD8_T_Cell CD8+ T-Cell Galectin3->CD8_T_Cell This compound This compound This compound->Galectin3 Inhibition M2_Macrophage M2 Macrophage (Immunosuppressive) Macrophage->M2_Macrophage Polarization M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage->M1_Macrophage Polarization Suppressed_CD8 Suppressed CD8+ T-Cell CD8_T_Cell->Suppressed_CD8 Suppression Active_CD8 Active CD8+ T-Cell CD8_T_Cell->Active_CD8 Activation

Caption: Modulation of the tumor immune microenvironment by Galectin-3.

Conclusion

This compound and TD139 are both potent inhibitors of Galectin-3 but have been developed for distinct therapeutic applications, routes of administration, and have different preclinical and clinical data supporting their efficacy. This compound, as an oral agent, shows promise in oncology, particularly in modulating the tumor microenvironment and synergizing with immunotherapy. TD139, as an inhaled therapeutic, demonstrates targeted delivery to the lungs and has shown clinical benefits in reducing biomarkers of fibrosis in IPF. The choice between these or other Galectin-3 inhibitors will ultimately depend on the specific research question, disease model, and desired therapeutic outcome. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Guide to Galectin-3 Inhibitors: GB1107 and GB1211 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent galectin-3 inhibitors, GB1107 and GB1211, based on available preclinical data in cancer models. Both small molecules, developed by Galecto Biotech, target galectin-3, a key protein implicated in tumor progression, fibrosis, and immune evasion. While this compound has been instrumental in preclinical validation of galectin-3 as a therapeutic target, its close analog, GB1211, has advanced into clinical development. This document summarizes their individual performance, outlines experimental methodologies, and visualizes their mechanism of action.

Executive Summary

This compound has demonstrated significant efficacy in preclinical models of lung adenocarcinoma, reducing primary tumor growth and metastasis as a monotherapy.[1][2][3][4] It has also been shown to enhance the anti-tumor effects of checkpoint inhibitors. GB1211, the clinical successor to this compound, has been primarily evaluated for its ability to overcome resistance to checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[5][6] Preclinical data for GB1211 in combination with immunotherapy shows promising anti-tumor activity. A direct head-to-head comparison in the same preclinical cancer model is not publicly available, however, their similar structure and shared target suggest analogous monotherapy efficacy.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Lung Adenocarcinoma Models
Cancer ModelTreatmentDosing ScheduleOutcomeReference
Human A549 Lung Adenocarcinoma Xenograft (CD-1 Nude Mice) This compound (10 mg/kg)Daily oral gavage46.2% reduction in final tumor weight compared to vehicle.[7]Vuong et al., 2019
Syngeneic Lewis Lung Carcinoma (LLC1) (C57Bl/6 Mice) This compound (10 mg/kg)Daily oral gavageSignificant reduction in tumor volume and weight compared to vehicle.[1]Vuong et al., 2019
LLC1-luciferase Metastasis Model (C57Bl/6 Mice) This compound (10 mg/kg)Daily oral gavage79.2% reduction in lung tumor burden.[7]Vuong et al., 2019
Table 2: In Vivo Efficacy of GB1211 in Combination Therapy
Cancer ModelTreatmentDosing ScheduleOutcomeReference
Syngeneic Lewis Lung Carcinoma (LLC1) (C57Bl/6 Mice) GB1211 in combination with anti-PD-L1 antibodyNot specifiedReduced tumor growth and increased tumor-infiltrating T lymphocytes compared to anti-PD-L1 alone.[5]Redmond et al., 2023

Mechanism of Action: Targeting Galectin-3

Both this compound and GB1211 are potent and selective inhibitors of galectin-3. By binding to the carbohydrate recognition domain (CRD) of galectin-3, they block its downstream signaling pathways involved in cancer progression.

Galectin-3 Signaling in Cancer

Galectin-3, a β-galactoside-binding lectin, is overexpressed in various cancers and contributes to multiple stages of tumorigenesis.[8] Extracellularly, it promotes cancer cell adhesion, migration, and invasion by cross-linking cell surface glycoproteins. It also modulates the tumor microenvironment by inducing angiogenesis and suppressing T-cell function, thereby facilitating immune evasion. Intracellularly, galectin-3 can regulate signaling pathways that promote cell proliferation and inhibit apoptosis.

Galectin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_ext Galectin-3 Integrin Integrins Gal3_ext->Integrin VEGFR VEGFR Gal3_ext->VEGFR TCR T-Cell Receptor Gal3_ext->TCR PDL1 PD-L1 Gal3_ext->PDL1 Proliferation Cell Proliferation & Survival Integrin->Proliferation Metastasis Metastasis Integrin->Metastasis Angiogenesis Angiogenesis VEGFR->Angiogenesis Immune_Evasion Immune Evasion TCR->Immune_Evasion PD1 PD-1 PDL1->PD1 PD1->Immune_Evasion GB1107_GB1211 This compound / GB1211 GB1107_GB1211->Gal3_ext Inhibition

Caption: Simplified signaling pathway of galectin-3 in cancer and the inhibitory action of this compound/GB1211.

Experimental Protocols

In Vivo Tumor Xenograft and Syngeneic Models (this compound)

A study by Vuong et al. (2019) provides the following methodology for assessing the efficacy of this compound in lung adenocarcinoma models.[1][2][3][4]

Cell Lines:

  • Human lung adenocarcinoma cell line: A549

  • Murine Lewis Lung Carcinoma cell line: LLC1 and LLC1-luciferase

Animal Models:

  • CD-1 nude mice (for A549 xenografts)

  • C57Bl/6 mice (for LLC1 syngeneic models)

Tumor Implantation:

  • Subcutaneous Xenograft: 3 x 10^6 A549 cells in a 1:1 mixture of Matrigel and serum-free media were injected subcutaneously into the flanks of CD-1 nude mice.

  • Subcutaneous Syngeneic: LLC1 cells were injected subcutaneously into the flanks of C57Bl/6 mice.

  • Metastasis Model: 1 x 10^6 LLC1-luciferase cells were injected via the tail vein of C57Bl/6 mice.

Drug Administration:

  • This compound was administered daily by oral gavage at a dose of 10 mg/kg.

  • Treatment for the A549 model started when tumors reached an average volume of 166 mm³.

  • Treatment for the LLC1 and metastasis models started on day 1 post-cell injection.

Efficacy Assessment:

  • Tumor volumes were measured regularly.

  • Final tumor weights were recorded at the end of the study.

  • Metastasis was quantified by measuring luciferase expression in whole lung lysates using qPCR.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow start Start cell_culture Cancer Cell Culture (A549 or LLC1) start->cell_culture animal_model Animal Model Selection (Nude or C57Bl/6 mice) cell_culture->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Intravenous) animal_model->tumor_implantation tumor_growth Allow Tumor Growth tumor_implantation->tumor_growth treatment_groups Randomize into Treatment Groups (Vehicle vs. This compound/GB1211) tumor_growth->treatment_groups drug_administration Daily Oral Gavage treatment_groups->drug_administration monitoring Monitor Tumor Growth and Animal Health drug_administration->monitoring endpoint Endpoint Reached monitoring->endpoint data_collection Collect and Analyze Data (Tumor Volume, Weight, Metastasis) endpoint->data_collection end End data_collection->end

Caption: General workflow for preclinical in vivo efficacy studies of galectin-3 inhibitors.

Conclusion

The preclinical data available for this compound and GB1211 strongly support the targeting of galectin-3 as a promising strategy in cancer therapy. This compound has demonstrated robust anti-tumor and anti-metastatic effects as a single agent in lung cancer models. GB1211, building on this foundation, shows significant potential to enhance the efficacy of immunotherapy by overcoming resistance mechanisms. Further studies, including direct comparative analyses and investigations in a broader range of cancer models, will be crucial to fully elucidate the therapeutic potential of these galectin-3 inhibitors. The detailed methodologies provided in this guide can serve as a valuable resource for researchers designing future preclinical studies in this area.

References

Validating the Anti-Metastatic Efficacy of GB1107: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-metastatic effects of GB1107 in various cancer models. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.

This compound, a small molecule inhibitor of galectin-3, has demonstrated significant potential in curbing cancer metastasis. This guide synthesizes available data to offer a clear comparison of its performance against other galectin-3 inhibitors and provides context with standard chemotherapeutic agents.

Performance Comparison of Anti-Metastatic Agents

The following tables summarize the quantitative data on the efficacy of this compound and a comparable galectin-3 inhibitor, TD139, in different cancer models.

Table 1: In Vivo Efficacy of this compound in Lung Cancer Metastasis

Cancer ModelTreatment GroupDosageReduction in Tumor GrowthReduction in MetastasisReference
Lewis Lung Carcinoma (LLC) XenograftThis compound10 mg/kg, daily48% decrease in tumor volume79.2% reduction in lung tumor burden[1][1]
A549 Human Lung Adenocarcinoma XenograftThis compound10 mg/kg, daily46.2% smaller final tumor weightNot Reported[1]

Table 2: In Vitro Comparison of this compound and TD139 in Thyroid Cancer Cells

Cell LineTreatmentConcentrationEffect on Cell ViabilityEffect on Cell MigrationEffect on Cell InvasionReference
FTC-133This compound100 µMNo significant effectDose-dependent decreaseDose-dependent decrease[2]
FTC-133TD139100 µM~41% reductionDose-dependent decreaseDose-dependent decrease[2]
8505CThis compound100 µMNo significant effectDose-dependent decreaseDose-dependent decrease[2]
8505CTD139100 µM~50% reductionDose-dependent decreaseDose-dependent decrease[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vivo Lung Metastasis Model

This protocol is based on studies investigating the anti-metastatic effects of this compound in a murine model.[3][4]

  • Cell Culture: Lewis Lung Carcinoma (LLC1) cells expressing luciferase are cultured in appropriate media.

  • Animal Model: C57Bl/6 mice are utilized for the study.

  • Tumor Cell Implantation: 1 x 10⁶ LLC1-luciferase cells are injected into the tail vein of each mouse to establish lung metastases.

  • Treatment: Mice are randomized into two groups: a vehicle control group and a this compound treatment group. This compound is administered daily via oral gavage at a dose of 10 mg/kg, commencing on day one post-implantation.

  • Metastasis Assessment: On day seven, the tumor burden in the lungs is quantified. This is achieved by sacrificing the mice, harvesting the lungs, and measuring luciferase expression in the lung tissue using quantitative PCR (qPCR) with primers specific for luciferase.

Cell Migration and Invasion Assays

The following is a generalized protocol for assessing cell migration and invasion, which can be adapted for specific cell lines and treatments like this compound.

Cell Migration Assay:

  • Chamber Preparation: Transwell inserts with an 8-µm pore size are placed in a 24-well plate.

  • Cell Seeding: Cancer cells are seeded into the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum.

  • Treatment: The cell suspension in the upper chamber can be treated with different concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated to allow for cell migration through the porous membrane.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Cell Invasion Assay:

The protocol is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix that cells must degrade and penetrate during invasion.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression and phosphorylation status in key signaling pathways affected by this compound.

  • Cell Lysis: Cancer cells treated with this compound or a vehicle control are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., total Galectin-3, phospho-Akt, total Akt, phospho-ERK, total ERK). Recommended dilutions for anti-Galectin-3 antibodies range from 1:200 to 1:1000. For phospho-specific antibodies, consult the manufacturer's datasheet for optimal dilutions. Incubation is typically performed overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's mechanism of action is essential for a comprehensive understanding.

GB1107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm cluster_nucleus Gal3_ext Extracellular Galectin-3 Receptor Cell Surface Receptors (e.g., Integrins, EGFR) Gal3_ext->Receptor Binding & Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS This compound This compound This compound->Gal3_ext Inhibition AKT AKT PI3K->AKT Beta_Catenin β-catenin AKT->Beta_Catenin RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription Beta_Catenin->Transcription

Caption: this compound inhibits extracellular Galectin-3, blocking downstream signaling pathways.

Experimental_Workflow_In_Vivo A 1. Prepare LLC1-luciferase cell suspension B 2. Inject cells into tail vein of C57Bl/6 mice A->B C 3. Randomize mice into Vehicle and this compound groups B->C D 4. Daily oral gavage (Vehicle or 10 mg/kg this compound) C->D E 5. Sacrifice mice on day 7 D->E F 6. Harvest lungs and extract RNA E->F G 7. Quantify tumor burden via luciferase qPCR F->G

Caption: Workflow for the in vivo lung metastasis study.

References

Reproducibility of published findings on GB1107's anti-cancer activity.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on the anti-cancer activity of GB1107, a small molecule inhibitor of galectin-3. The data presented here is collated from preclinical studies to offer an objective overview of its performance and aid in the assessment of its reproducibility and therapeutic potential.

I. Comparative Efficacy of this compound in Preclinical Cancer Models

This compound has demonstrated anti-tumor activity, both as a monotherapy and in combination with other cancer treatments, across various preclinical models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vivo Efficacy of this compound Monotherapy

Cancer ModelCell LineAnimal ModelTreatment DetailsOutcome% Tumor Growth InhibitionSource
Lung AdenocarcinomaA549 (human)CD-1 Nude Mice (Xenograft)10 mg/kg this compound, daily oral gavageReduced tumor growth and final tumor weight46.2% smaller final tumor weight compared to vehicle[1][2][3]
Lung AdenocarcinomaLLC1 (mouse)C57Bl/6 Mice (Syngeneic)10 mg/kg this compound, daily oral gavageInhibited tumor growth and reduced final tumor weights48% decrease in tumor volume at day 18[1][3]
Oral Squamous Cell CarcinomaHSC3 (human)BALB/c Nude Mice (Xenograft)10 mg/kg this compound, daily oral gavageInhibited tumor growth18.73%[4]

Table 2: In Vivo Efficacy of this compound in Combination Therapies

Cancer ModelCombination AgentCell LineAnimal ModelTreatment DetailsOutcome% Tumor Growth Inhibition (Combination vs. Control)Source
Lung AdenocarcinomaAnti-PD-L1 AntibodyLLC1 (mouse)C57Bl/6 Mice (Syngeneic)This compound (10 mg/kg, daily oral) + anti-PD-L1 (twice weekly, i.p.)Significantly potentiated the effect of single agents49.5% reduced tumor volume, 51.4% reduced tumor weight[1]
Oral Squamous Cell CarcinomaCetuximabHSC3 (human)BALB/c Nude Mice (Xenograft)This compound (10 mg/kg, daily oral) + CetuximabSynergistic inhibition of tumor growth (Combination Index = 0.47)73.81%[4]

Table 3: In Vitro Activity of this compound

Cell LineCancer TypeAssayIC50 ValueSource
HSC3 (regular)Oral Squamous Cell CarcinomaCell Viability0.88 ± 1.15 µM[4]
HSC3 (cetuximab-resistant)Oral Squamous Cell CarcinomaCell Viability1.28 ± 1.12 µM[4]

II. Experimental Protocols

To facilitate the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

A. In Vivo Tumor Models
  • A549 Human Lung Adenocarcinoma Xenograft Model [1][2][3]

    • Cell Line: A549 human lung adenocarcinoma cells.

    • Animals: Female CD-1 nude mice.

    • Procedure:

      • 3 x 10⁶ A549 cells were suspended in a 1:1 mixture of Matrigel and serum-free DMEM.

      • The cell suspension was subcutaneously injected into the flanks of the mice.

      • Tumors were allowed to grow to an average volume of approximately 166 mm³.

      • Mice were then randomized into treatment and control groups.

      • This compound was administered daily via oral gavage at a dose of 10 mg/kg.

      • Tumor volumes were measured every 2-3 days using digital calipers.

      • At the end of the study, tumors were excised and weighed.

  • LLC1 Mouse Lung Adenocarcinoma Syngeneic Model [1][3]

    • Cell Line: LLC1 mouse lung adenocarcinoma cells.

    • Animals: C57Bl/6 mice.

    • Procedure:

      • LLC1 cells were injected subcutaneously into the flanks of the mice.

      • Treatment with this compound (10 mg/kg, daily oral gavage) was initiated from day 1 post-injection.

      • Tumor volumes and weights were monitored throughout the experiment.

B. Cell Viability Assay[4]
  • Method: Cell Counting Kit-8 (CCK-8) assay.

  • Procedure:

    • HSC3 cells were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound for 72 hours.

    • CCK-8 solution was added to each well and incubated.

    • The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

C. Apoptosis Assay[4]
  • Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Procedure:

    • Regular and cetuximab-resistant HSC3 cells were treated with this compound for 72 hours.

    • Cells were harvested and washed with cold PBS.

    • Cells were resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension.

    • After incubation in the dark, the cells were analyzed by flow cytometry to quantify apoptotic and necrotic cells.

III. Visualizing the Mechanisms and Workflows

A. Signaling Pathway of this compound in Cancer Cells

The anti-cancer effects of this compound are mediated through the inhibition of galectin-3, which subsequently impacts downstream signaling pathways involved in cell proliferation and survival.

GB1107_Signaling_Pathway This compound This compound Galectin3 Galectin-3 This compound->Galectin3 Inhibits MEK_ERK MEK/ERK1/2 Phosphorylation Galectin3->MEK_ERK Akt Akt Phosphorylation Galectin3->Akt Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Akt->Proliferation

Caption: this compound inhibits Galectin-3, leading to reduced MEK/ERK and Akt phosphorylation.

B. Experimental Workflow for In Vivo Efficacy Studies

The general workflow for assessing the in vivo anti-cancer activity of this compound is outlined below.

in_vivo_workflow start Cancer Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment This compound Treatment (Oral Gavage) tumor_growth->treatment data_collection Tumor Volume & Weight Measurement treatment->data_collection analysis Data Analysis & Comparison data_collection->analysis

Caption: Workflow for evaluating the in vivo anti-cancer efficacy of this compound.

C. Logical Relationship of this compound's Combination Effect

This compound has been shown to enhance the efficacy of immune checkpoint inhibitors, suggesting a logical interplay between direct tumor effects and immune modulation.

combination_logic This compound This compound Gal3_Inhibition Galectin-3 Inhibition This compound->Gal3_Inhibition M1_Polarization M1 Macrophage Polarization Gal3_Inhibition->M1_Polarization CD8_Infiltration CD8+ T-cell Infiltration Gal3_Inhibition->CD8_Infiltration Enhanced_Antitumor Enhanced Anti-tumor Immunity M1_Polarization->Enhanced_Antitumor CD8_Infiltration->Enhanced_Antitumor PDL1_Therapy PD-L1 Checkpoint Inhibitor PDL1_Therapy->Enhanced_Antitumor

Caption: this compound potentiates PD-L1 therapy by modulating the tumor microenvironment.

IV. Reproducibility and Future Directions

The presented data on the anti-cancer activity of this compound is primarily based on initial preclinical studies. While these findings are promising, independent validation by other research groups is a crucial next step to firmly establish the reproducibility of these results. A comprehensive literature search did not yield studies specifically designed to replicate the initial findings on this compound's anti-cancer efficacy.

For researchers and drug development professionals, this highlights both an opportunity and a need for caution. The detailed protocols provided in this guide are intended to facilitate such independent validation studies. Future research should also explore the efficacy of this compound in a broader range of cancer models and further elucidate the molecular mechanisms underlying its synergistic effects with other therapies. The progression of the structurally related compound GB1211 into clinical trials suggests a continued interest in this class of galectin-3 inhibitors.[5]

References

Cross-Validation of GB1107's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the galectin-3 inhibitor GB1107 with other emerging alternatives. Supported by experimental data, this document summarizes the cross-validation of its mechanism of action in different research laboratories and therapeutic contexts.

This compound is a novel, orally active small molecule inhibitor of galectin-3 (Gal-3), a protein implicated in a range of pathological processes, including fibrosis and cancer.[1][2] Research from multiple laboratories has demonstrated the potential of this compound in preclinical models of liver fibrosis and lung adenocarcinoma. This guide synthesizes these findings, offering a comparative analysis with other galectin-3 inhibitors, including GB1211, belapectin (GR-MD-02), and TD139, to provide a comprehensive overview for the scientific community.

Mechanism of Action of Galectin-3

Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in cell-cell and cell-matrix interactions.[3][4] Its overexpression is associated with the progression of various diseases.

  • In Liver Fibrosis: Galectin-3 is a key mediator of hepatic fibrosis.[5][6] It is secreted by activated macrophages and hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[5][7] Galectin-3 promotes the activation of quiescent HSCs into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition and scar tissue formation.[5][8] This process often involves the transforming growth factor-beta (TGF-β) signaling pathway.[8][9]

  • In Lung Cancer: In the context of lung cancer, galectin-3 contributes to tumor progression through various mechanisms. It is involved in tumor cell adhesion, invasion, and metastasis by interacting with cell surface receptors and ECM components.[3][10] Furthermore, galectin-3 has been shown to modulate the tumor microenvironment, promoting immune evasion by influencing macrophage polarization and T-cell responses.[11] Emerging evidence also links galectin-3 to the regulation of cancer stem-like properties through pathways such as Wnt/β-catenin and EGFR signaling.[10][12]

Comparative Performance of Galectin-3 Inhibitors

The following tables summarize the available preclinical and clinical data for this compound and its alternatives in the context of liver fibrosis and lung adenocarcinoma. It is important to note that the data is derived from separate studies and direct head-to-head comparisons are limited.

Liver Fibrosis
InhibitorCompound TypeAdministrationPreclinical ModelKey FindingsReference
This compound Small moleculeOralCCl4-induced liver fibrosis in miceSignificantly reduced liver fibrosis, plasma transaminases, and liver Gal-3 levels. Reversed the majority of CCl4-induced gene changes related to ECM, collagen biosynthesis, and the cell cycle.[1][2]
GB1211 Small moleculeOralCCl4-induced and diet-induced NASH models in miceWell-tolerated and effective in reducing liver fibrosis. Currently in Phase 2a clinical trials for NASH.[13][14][15]
Belapectin (GR-MD-02) Complex carbohydrateIntravenousDiet-induced NASH and toxin-induced liver fibrosis in rodentsRobust treatment effects in reversing liver fibrosis and cirrhosis in animal models. Phase 2b/3 clinical trial showed it may prevent esophageal varices in NASH cirrhosis.[16][17]
TD139 Small moleculeInhaledNot specifically tested in liver fibrosis models, but preclinical studies in other organs show anti-fibrotic effects.Primarily developed for idiopathic pulmonary fibrosis (IPF).[18][19]
Lung Adenocarcinoma
InhibitorCompound TypeAdministrationPreclinical ModelKey FindingsReference
This compound Small moleculeOralSyngeneic mouse lung adenocarcinoma and human lung adenocarcinoma xenograftsReduced tumor growth and metastasis. Increased M1 macrophage polarization and CD8+ T-cell infiltration. Potentiated the effects of PD-L1 immune checkpoint inhibitors.[11][20][21]
GB1211 Small moleculeOralPreclinical studies ongoingCurrently in a Phase 2a clinical trial in combination with atezolizumab for non-small cell lung cancer (NSCLC). Preclinical data suggests it may reverse resistance to checkpoint inhibitors.[22][23]
Belapectin (GR-MD-02) Complex carbohydrateIntravenousAdvanced melanoma and head and neck cancer (clinical trials in combination with pembrolizumab)Showed enhanced tumor response in combination with anti-PD-1 therapy in other cancers. No specific preclinical data for lung adenocarcinoma found.[24][25]
TD139 Small moleculeInhaledNot specifically tested in lung cancer models.Primarily developed for idiopathic pulmonary fibrosis.[26][27][28]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and cross-laboratory validation.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice (this compound)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: Administer CCl4 (diluted in olive oil) via intraperitoneal injection twice weekly for 8 weeks.

  • Treatment: Orally administer this compound (10 mg/kg) or vehicle control once daily for the last 4 weeks of the CCl4 treatment period.

  • Assessment of Fibrosis:

    • Histology: Perfuse livers and fix in formalin. Embed in paraffin and section. Stain with Picrosirius Red to visualize collagen deposition.

    • Biochemical Analysis: Collect blood via cardiac puncture and measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2) and other relevant genes.

    • Protein Analysis: Prepare liver lysates and perform Western blotting to measure the protein levels of Galectin-3 and other target proteins.[1][2]

Syngeneic Mouse Lung Adenocarcinoma Model (this compound)
  • Cell Line: Lewis Lung Carcinoma (LLC1) cells.

  • Tumor Implantation: Inject LLC1 cells subcutaneously into the flank of C57BL/6 mice.

  • Treatment: Once tumors are established, orally administer this compound (10 mg/kg) or vehicle control once daily.

  • Assessment of Tumor Growth and Metastasis:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Metastasis: For metastasis studies, inject LLC1 cells expressing a reporter gene (e.g., luciferase) intravenously. Assess metastatic burden in the lungs using bioluminescence imaging or by quantifying reporter gene expression in lung tissue via qRT-PCR.

  • Immunophenotyping of Tumor Microenvironment:

    • Isolate tumors and prepare single-cell suspensions.

    • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, F4/80, CD11c, CD8, CD4).

    • Analyze immune cell populations by flow cytometry to determine the infiltration and polarization of macrophages and T cells.[11][20][21]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathways of galectin-3 in liver fibrosis and lung cancer, as well as a typical experimental workflow for evaluating a galectin-3 inhibitor.

Gal3_Liver_Fibrosis cluster_extracellular Extracellular Space cluster_cells Cellular Events cluster_outcome Pathological Outcome Liver Injury Liver Injury Apoptotic Hepatocytes Apoptotic Hepatocytes Liver Injury->Apoptotic Hepatocytes Kupffer Cells / Macrophages Kupffer Cells / Macrophages Apoptotic Hepatocytes->Kupffer Cells / Macrophages Phagocytosis Galectin-3 Galectin-3 Hepatic Stellate Cells (Quiescent) Hepatic Stellate Cells (Quiescent) Galectin-3->Hepatic Stellate Cells (Quiescent) Activation TGF-β TGF-β TGF-β->Hepatic Stellate Cells (Quiescent) Activation Kupffer Cells / Macrophages->Galectin-3 Secretion Kupffer Cells / Macrophages->TGF-β Secretion Myofibroblasts (Activated HSCs) Myofibroblasts (Activated HSCs) Hepatic Stellate Cells (Quiescent)->Myofibroblasts (Activated HSCs) ECM Deposition ECM Deposition Myofibroblasts (Activated HSCs)->ECM Deposition Production of Collagen Liver Fibrosis Liver Fibrosis ECM Deposition->Liver Fibrosis

Caption: Galectin-3 Signaling in Liver Fibrosis.

Gal3_Lung_Cancer cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Galectin-3 Galectin-3 EGFR EGFR Galectin-3->EGFR Activation β-catenin β-catenin Galectin-3->β-catenin Stabilization Invasion & Metastasis Invasion & Metastasis Galectin-3->Invasion & Metastasis Tumor-Associated Macrophages (TAMs) Tumor-Associated Macrophages (TAMs) Galectin-3->Tumor-Associated Macrophages (TAMs) M2 Polarization CD8+ T Cells CD8+ T Cells Galectin-3->CD8+ T Cells Inhibition Proliferation & Survival Proliferation & Survival EGFR->Proliferation & Survival β-catenin->Proliferation & Survival Immune Evasion Immune Evasion Tumor-Associated Macrophages (TAMs)->Immune Evasion CD8+ T Cells->Immune Evasion

Caption: Galectin-3's Role in Lung Cancer.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Disease Model Disease Model Treatment Groups Treatment Groups Disease Model->Treatment Groups Randomization Dosing Regimen Dosing Regimen Treatment Groups->Dosing Regimen Vehicle vs. This compound Monitoring Monitoring Dosing Regimen->Monitoring Tumor size / Fibrosis markers Endpoint Measurement Endpoint Measurement Monitoring->Endpoint Measurement Histology, Biomarkers Data Analysis Data Analysis Endpoint Measurement->Data Analysis Statistical Tests Results Results Data Analysis->Results

Caption: Preclinical Evaluation Workflow.

References

A Head-to-Head Comparison: GB1107 vs. siRNA-Mediated Galectin-3 Knockdown in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Galectin-3 is paramount in the quest for novel cancer therapeutics. This guide provides a comprehensive, data-driven comparison of two prominent methods for inhibiting Galectin-3 function: the small molecule inhibitor GB1107 and siRNA-mediated gene knockdown.

Galectin-3, a β-galactoside-binding lectin, is a key player in cancer progression, influencing tumor growth, metastasis, and immune evasion. Consequently, it has emerged as a compelling therapeutic target. This guide delves into a head-to-head comparison of a pharmacological approach using this compound and a genetic approach using small interfering RNA (siRNA), offering insights into their respective mechanisms, efficacy, and experimental applications.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data extracted from various studies, providing a comparative look at the efficacy of this compound and siRNA-mediated knockdown of Galectin-3 in preclinical cancer models. To ensure a meaningful comparison, data from studies utilizing similar cancer models and endpoints have been prioritized.

Parameter This compound siRNA-mediated Knockdown Reference
Target Galectin-3 protein (functional inhibition)Galectin-3 mRNA (inhibition of expression)[1],[2]
Mechanism Binds to the carbohydrate recognition domain of Galectin-3, blocking its interactions with other molecules.Degrades Galectin-3 mRNA, preventing protein synthesis.[1],[2]
Delivery Oral administration in vivo.Transfection in vitro; various delivery methods for in vivo applications.[3],[2]
Specificity Potent and selective for Galectin-3.Highly specific to the target mRNA sequence.[1],[2]
Reversibility Reversible inhibition.Transient knockdown, duration depends on cell division and siRNA stability.

Table 1: General Characteristics of this compound and siRNA-mediated Galectin-3 Knockdown. This table provides a high-level comparison of the two methodologies.

Cancer Model Treatment Dosage/Concentration Effect on Tumor Growth Reference
Lung Adenocarcinoma (A549 xenograft)This compound10 mg/kg, daily oral gavage46.2% reduction in final tumor weight compared to vehicle.[3]
Lung Adenocarcinoma (LLC1 syngeneic)This compound10 mg/kg, daily oral gavage48% decrease in tumor volume compared to controls on day 18.[3]
Gastric Cancer (Orthotopic)This compoundNot specifiedSignificantly reduced tumor growth.[4]
Esophageal Cancer (Eca109 cells)Galectin-3 siRNANot specifiedNot directly measured in vivo in the cited study.[5]

Table 2: In Vivo Efficacy on Tumor Growth. This table compares the in vivo effects of this compound and Galectin-3 siRNA on tumor growth in various cancer models. Direct comparative data in the same model was not available in the searched literature.

Cell Line Treatment Concentration Effect on Cell Viability/Proliferation Reference
Thyroid Cancer (FTC-133, 8505C)This compoundUp to 100 µMDid not influence cell viability.[6]
Oral Squamous Cell Carcinoma (HSC3)This compound1 µMSignificantly inhibited cell proliferation.[2]
Esophageal Cancer (Eca109)Galectin-3 siRNANot specifiedSignificantly inhibited cell proliferation.[5]
Gastric Cancer (AGS)Galectin-3 siRNA1-20 nMDose- and time-dependent inhibition of cell proliferation.[5]

Table 3: In Vitro Efficacy on Cell Viability and Proliferation. This table showcases the effects of this compound and Galectin-3 siRNA on the viability and proliferation of different cancer cell lines.

Cell Line/Model Treatment Effect on p-AKT Effect on p-ERK Reference
Thyroid Cancer (FTC-133, 8505C)This compoundAttenuated AKT phosphorylation.Decreased ERK phosphorylation.[6]
Oral Squamous Cell Carcinoma (HSC3)This compoundSignificantly decreased phosphorylation.Significantly decreased phosphorylation.[2]
Nasopharyngeal Carcinoma (5-8F, 6-10B)Galectin-3 shRNASuppressed phosphorylation.Suppressed phosphorylation.[7]
Colorectal Cancer (CRC21)Galectin-3 siRNADecreased phosphorylation.Not specified.[8]

Table 4: Impact on Key Signaling Pathways. This table compares the effects of this compound and Galectin-3 knockdown on the phosphorylation status of AKT and ERK, two critical downstream effectors of Galectin-3.

Experimental Protocols: A Guide for the Bench

Detailed methodologies are crucial for reproducibility and for designing future experiments. Below are detailed protocols for key experiments cited in the comparison.

siRNA-Mediated Knockdown of Galectin-3

This protocol describes a general procedure for transfecting cells with siRNA to knockdown Galectin-3 expression.

Materials:

  • Galectin-3 specific siRNA and a non-targeting scramble control siRNA.

  • Lipofectamine™ RNAiMAX Transfection Reagent.

  • Opti-MEM™ Reduced Serum Medium.

  • Appropriate cell culture medium and plates.

  • Cells to be transfected.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. In a sterile tube, dilute the desired amount of Galectin-3 siRNA (e.g., 20-80 pmols) in 100 µL of Opti-MEM™ Medium. b. In a separate sterile tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ Medium and mix gently. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: a. Gently wash the cells once with 2 mL of Opti-MEM™ Medium. b. Aspirate the medium and add the siRNA-lipid complex mixture to the cells. c. Add antibiotic-free normal growth medium to the well.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. Analyze the knockdown efficiency at the mRNA level (qRT-PCR) or protein level (Western blot) at an appropriate time point post-transfection.[9]

Western Blot for Phospho-AKT (Ser473)

This protocol outlines the steps for detecting the phosphorylation of AKT at Serine 473.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Lysis: a. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C with gentle shaking. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

  • Detection: a. Incubate the membrane with ECL detection reagents according to the manufacturer's instructions. b. Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: a. To determine total AKT levels, the membrane can be stripped and re-probed with an antibody against total AKT.[10][11]

MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-well spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a desired density and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or transfect with Galectin-3 siRNA and incubate for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.[12][13]

In Vivo Lung Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous lung cancer xenograft model in mice.

Materials:

  • A549 human lung adenocarcinoma cells.

  • Matrigel.

  • Immunocompromised mice (e.g., BALB/c nude mice).

  • This compound formulation for oral gavage.

Procedure:

  • Cell Preparation: Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers.

  • Treatment: Once the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.[3][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

Galectin3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gal3_ext Extracellular Galectin-3 Integrin Integrins Gal3_ext->Integrin Binds EGFR EGFR Gal3_ext->EGFR Binds TGFbR TGF-β Receptor Gal3_ext->TGFbR Binds PI3K PI3K Integrin->PI3K Ras Ras EGFR->Ras EGFR->PI3K Gal3_intra Intracellular Galectin-3 beta_catenin β-catenin Gal3_intra->beta_catenin Interacts Apoptosis_reg Apoptosis Regulation Gal3_intra->Apoptosis_reg Inhibits Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Angiogenesis Angiogenesis AKT->Angiogenesis ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Galectin-3 Signaling Pathways. This diagram illustrates the dual role of Galectin-3 in both the extracellular and intracellular compartments, activating key signaling cascades like PI3K/AKT and Ras/Raf/MEK/ERK to promote cancer cell proliferation, migration, and angiogenesis.

Experimental_Workflow cluster_this compound This compound Arm cluster_siRNA siRNA Knockdown Arm cluster_comparison Comparative Analysis start_gb In Vitro: Treat cells with this compound In Vivo: Administer this compound orally viability_gb Cell Viability Assay (MTT) start_gb->viability_gb western_gb Western Blot (p-AKT, p-ERK) start_gb->western_gb tumor_gb Tumor Growth Measurement start_gb->tumor_gb compare_viability Compare Effects on Cell Viability viability_gb->compare_viability compare_signaling Compare Effects on Signaling Pathways western_gb->compare_signaling compare_tumor Compare Effects on Tumor Growth tumor_gb->compare_tumor start_si Transfect cells with Galectin-3 siRNA knockdown_verification Verify Knockdown (qRT-PCR, Western Blot) start_si->knockdown_verification viability_si Cell Viability Assay (MTT) knockdown_verification->viability_si western_si Western Blot (p-AKT, p-ERK) knockdown_verification->western_si tumor_si Tumor Growth (In vivo model with stable knockdown cells) knockdown_verification->tumor_si viability_si->compare_viability western_si->compare_signaling tumor_si->compare_tumor

Caption: Experimental Workflow. This diagram outlines the parallel experimental workflows for evaluating the efficacy of this compound and siRNA-mediated knockdown of Galectin-3, culminating in a comparative analysis of their effects on cell viability, signaling, and tumor growth.

Conclusion: Choosing the Right Tool for the Job

Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of Galectin-3 in cancer.

  • This compound offers the advantage of being an orally available small molecule, making it highly relevant for preclinical in vivo studies and translational research. Its reversible nature allows for the study of the acute effects of Galectin-3 inhibition.

  • siRNA-mediated knockdown provides a highly specific method to reduce Galectin-3 expression at the genetic level, making it an excellent tool for in vitro target validation and mechanistic studies. The development of stable knockdown cell lines allows for long-term in vivo studies.

The choice between these two approaches will ultimately depend on the specific research question and experimental context. For studies focused on therapeutic potential and in vivo efficacy, this compound is a strong candidate. For fundamental research aimed at dissecting the molecular functions of Galectin-3, siRNA-mediated knockdown remains an invaluable technique. This guide provides the foundational data and protocols to aid researchers in making an informed decision and advancing our understanding of Galectin-3 as a therapeutic target in oncology.

References

Safety Operating Guide

Proper Disposal Procedures for GB1107: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of GB1107, a potent and selective Galectin-3 (Gal-3) inhibitor. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of key handling precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not allow the material to enter drains or waterways.

This compound Waste Classification and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste should be categorized as follows:

Waste StreamDescriptionDisposal Container
Solid this compound Waste Unused or expired pure this compound powder, contaminated lab supplies (e.g., weigh boats, spatulas, contaminated PPE).Labeled, sealed, and compatible hazardous waste container.
Liquid this compound Waste Solutions containing this compound (e.g., dissolved in DMSO or other solvents), reaction mixtures, and the first rinse of contaminated glassware.Labeled, sealed, and compatible hazardous waste container for liquid chemical waste. Segregate based on solvent (halogenated vs. non-halogenated).
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container.
Empty this compound Containers Original product vials that are empty.Triple-rinse with a suitable solvent (e.g., ethanol or acetone), collect the rinsate as liquid hazardous waste, deface the label, and dispose of the container in the appropriate solid waste stream (e.g., glass recycling).

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Experimental Protocol: Disposal of this compound Waste

  • Waste Collection:

    • Carefully transfer all solid and liquid waste containing this compound into designated, properly labeled hazardous waste containers.

    • Ensure containers are made of a material compatible with the waste (e.g., polyethylene for many organic solvents).

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Clearly label each waste container with "Hazardous Waste" and the full chemical name "this compound".

    • List all constituents of the waste mixture, including solvents and their approximate percentages.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

    • Segregate incompatible waste streams to prevent accidental reactions.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for waste pickup requests.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for this compound disposal.

GB1107_Disposal_Workflow start Start: this compound Waste Generated classify Classify Waste Stream start->classify solid_waste Solid Waste (Pure compound, contaminated labware) classify->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) classify->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) classify->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store Store in Secondary Containment in Designated Area collect_solid->store collect_liquid->store collect_sharps->store request_pickup Request Waste Pickup (EHS or Contractor) store->request_pickup end End: Compliant Disposal request_pickup->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and should be supplemented with your institution's specific chemical hygiene and waste disposal plans. Always prioritize safety and consult with your EHS department for any questions or clarification.

Safeguarding Your Research: A Comprehensive Guide to Handling GB1107

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of GB1107, a potent and selective Galectin-3 inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

When working with potent, biologically active small molecules like this compound, a thorough understanding of the associated hazards and the implementation of robust safety protocols are non-negotiable. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling and disposal, and key safety data to empower your team to work with confidence and security.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets and general laboratory best practices for potent compounds.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes or aerosols of the compound, which could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid contaminating the skin.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps provide a clear, logical progression for all laboratory operations involving this compound.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal A Receiving and Storage B Review Safety Data Sheet (SDS) A->B Crucial First Step C Don Personal Protective Equipment (PPE) B->C D Work in a Designated Area (e.g., Fume Hood) C->D E Weighing and Solution Preparation D->E F Experimental Use E->F G Decontamination of Surfaces and Equipment F->G H Doffing Personal Protective Equipment (PPE) G->H I Segregate and Label Waste H->I J Dispose of According to Institutional and Local Regulations I->J

Figure 1. A logical workflow for the safe handling of this compound, from initial receipt to final disposal.

Step-by-Step Handling and Disposal Procedures:

1. Preparation:

  • Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C for long-term stability.

  • Review Safety Data Sheet (SDS): Before any handling, thoroughly read and understand the SDS for this compound. Pay close attention to the hazard identification, first-aid measures, and handling and storage sections.

  • Don Personal Protective Equipment (PPE): As outlined in the table above, always wear appropriate PPE before handling the compound.

2. Handling:

  • Designated Work Area: All handling of this compound, especially of the solid form, should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing and Solution Preparation: When weighing the solid compound, use a balance within the fume hood. Avoid creating dust. For solution preparation, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid material.

3. Post-Handling:

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety office.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items, such as gloves, immediately in the designated waste stream.

4. Disposal:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and experimental materials, must be segregated into a clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all this compound waste in strict accordance with your institution's and local environmental regulations. Consult your environmental health and safety (EHS) department for specific guidance.

By implementing these safety and logistical measures, you can build a culture of safety and trust within your laboratory, ensuring that your valuable research with this compound proceeds both successfully and securely.

×

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